Fipexide
Description
FIPEXIDE is a small molecule drug with a maximum clinical trial phase of IV and is indicated for attention deficit hyperactivity disorder. It was withdrawn in at least one region.
regulates dopaminergic systems at macromolecular level
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c21-16-2-4-17(5-3-16)25-13-20(24)23-9-7-22(8-10-23)12-15-1-6-18-19(11-15)27-14-26-18/h1-6,11H,7-10,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUJHVVEMMWLHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)COC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044657 | |
| Record name | Fipexide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34161-24-5 | |
| Record name | Fipexide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34161-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fipexide [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034161245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fipexide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13790 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fipexide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fipexide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FIPEXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG44VME01D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fipexide's Mechanism of Action in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Fipexide, a piperazine derivative, was developed and used in the 1980s for the treatment of senile dementia and other cognitive impairments.[2] Its cognitive-enhancing properties are believed to be mediated, at least in part, by its interaction with the central dopaminergic system.[1] A key aspect of this compound's pharmacology is its metabolism to 1-(3,4-methylenedioxybenzyl)piperazine (MDBZP), a psychoactive compound that likely contributes significantly to the overall effects of the parent drug.[2] Due to rare but severe adverse effects, including fever and hepatitis, this compound is no longer in clinical use. However, understanding its mechanism of action remains relevant for the development of new nootropic and neuroprotective agents.
Pharmacodynamics
The primary mechanism of action of this compound in the central nervous system appears to be the modulation of dopaminergic neurotransmission.[1][3] This is primarily achieved through the inhibition of adenylate cyclase, an enzyme crucial for intracellular signaling downstream of dopamine receptors.
Dopaminergic System Modulation
Studies have shown that this compound reduces the activity of adenylate cyclase in the striatum, a brain region critical for cognitive function and motor control.[1] This inhibition was observed under both basal conditions and in response to dopamine stimulation, suggesting a direct or indirect modulatory role on the dopamine signaling cascade.[1] By reducing the production of cyclic AMP (cAMP), this compound may alter the excitability of striatal neurons and influence dopamine-dependent cognitive processes.
Role of the Metabolite MDBZP
This compound is extensively metabolized to MDBZP.[2] MDBZP is known to have psychoactive properties, with actions that can be similar to amphetamine, affecting dopamine, norepinephrine, and serotonin transporters. While specific quantitative data on MDBZP's affinity for these transporters is not available in the context of this compound metabolism, its formation is a critical factor in the overall pharmacological profile of this compound.
Cholinergic System Interaction
While the primary focus of this compound research has been on the dopaminergic system, the cholinergic system is a well-established target for cognitive enhancement. A potential interaction between this compound and the cholinergic system has been suggested but remains to be fully elucidated.
Quantitative Data
Despite the evidence for its mechanism of action, specific quantitative data such as receptor binding affinities (Kᵢ) and enzyme inhibition constants (IC₅₀) for this compound and its primary metabolite, MDBZP, are not well-documented in publicly available literature. The following tables summarize the qualitative findings.
Table 1: Receptor Binding Affinity of this compound and MDBZP
| Compound | Receptor/Transporter | Binding Affinity (Kᵢ) | Citation |
| This compound | Dopamine Receptors | Not Reported | [1][3] |
| This compound | Acetylcholine Receptors | Not Reported | |
| MDBZP | Dopamine Transporter (DAT) | Not Reported | |
| MDBZP | Norepinephrine Transporter (NET) | Not Reported | |
| MDBZP | Serotonin Transporter (SERT) | Not Reported |
Table 2: Enzyme Inhibition Data for this compound
| Enzyme | Tissue | Inhibition Constant (IC₅₀) | Citation |
| Adenylate Cyclase | Rat Striatum | Not Reported | [1] |
Table 3: Effects of this compound on Neurotransmitter Levels
| Neurotransmitter | Brain Region | Change in Level | Citation |
| Dopamine | Striatum | Not Reported | [1] |
| Acetylcholine | Not Specified | Not Reported |
Experimental Protocols
Radioligand Receptor Binding Assay (Generalized)
This assay is used to determine the affinity of a compound for a specific receptor.
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Tissue Preparation: A specific brain region (e.g., striatum) is homogenized in a suitable buffer. The homogenate is then centrifuged to isolate the cell membranes containing the receptors.
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Incubation: The membrane preparation is incubated with a radiolabeled ligand known to bind to the target receptor (e.g., [³H]-spiperone for D₂ dopamine receptors) and varying concentrations of the test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
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Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Adenylate Cyclase Activity Assay (Generalized)
This assay measures the ability of a compound to inhibit the production of cAMP.
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Membrane Preparation: Striatal tissue is homogenized, and a crude membrane fraction is prepared by centrifugation.
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Assay Reaction: The membranes are incubated in a reaction mixture containing ATP (the substrate for adenylate cyclase), Mg²⁺ (a cofactor), a phosphodiesterase inhibitor (to prevent cAMP degradation), and the test compound (this compound) at various concentrations. The reaction can be initiated with or without a stimulator like dopamine.
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cAMP Quantification: The reaction is stopped, and the amount of cAMP produced is measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of this compound that causes 50% inhibition of adenylate cyclase activity (IC₅₀) is calculated.
Visualizations
Signaling Pathways
Caption: Proposed mechanism of this compound action in a postsynaptic striatal neuron.
Experimental Workflow
References
- 1. This compound improvement of cognitive functions in rat: behavioural and neurochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piracetam and this compound prevent PTZ-kindling-provoked amnesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [this compound: a new drug for the regulation of dopaminergic system at the macromolecular level] - PubMed [pubmed.ncbi.nlm.nih.gov]
Fipexide: A Technical Guide to its Chemical Structure and Synthesis
Fipexide is a psychoactive compound of the piperazine class, formerly used as a nootropic agent for the treatment of senile dementia in Italy and France.[1] Developed in 1983, its use has declined due to rare but severe adverse reactions.[1] This technical guide provides an in-depth overview of the chemical structure and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
This compound is chemically described as the amide union of parachlorophenoxyacetate and methylenedioxybenzylpiperazine (MDBZP).[1] Its metabolism has been shown to yield MDBZP, which significantly contributes to its biological effects.[1]
| Identifier | Value |
| IUPAC Name | 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone[1][2] |
| Molecular Formula | C₂₀H₂₁ClN₂O₄[1] |
| Molar Mass | 388.85 g·mol⁻¹[1] |
| CAS Number | 34161-24-5[1] |
| SMILES String | Clc4ccc(OCC(=O)N1CCN(CC1)Cc2ccc3OCOc3c2)cc4[1] |
| InChI Key | BFUJHVVEMMWLHC-UHFFFAOYSA-N[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the alkylation of piperazine followed by a base-catalyzed displacement reaction.
Experimental Protocol
Step 1: Synthesis of 1,4-bis-piperonylpiperazine
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Reactants : Piperazine (1 equivalent), Piperonyl chloride (2 equivalents), and Cetrimonium bromide (catalytic amount).
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Solvent : A suitable organic solvent for phase-transfer catalysis (PTC).
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Procedure :
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Dissolve piperazine in the chosen solvent.
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Add piperonyl chloride and cetrimonium bromide to the reaction mixture.
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Stir the reaction at an appropriate temperature to facilitate the PTC alkylation.
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Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
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Upon completion, the reaction mixture is worked up to isolate the 1,4-bis-piperonylpiperazine intermediate. This typically involves extraction and purification by crystallization or chromatography.
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Step 2: Synthesis of this compound
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Reactants : 1,4-bis-piperonylpiperazine (1 equivalent) and 4-Chlorophenoxyacetic acid.
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Catalyst : A suitable base.
-
Procedure :
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Treat the 1,4-bis-piperonylpiperazine intermediate with 4-Chlorophenoxyacetic acid in the presence of a base.
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The base facilitates the displacement of one of the piperonyl groups.
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The reaction progress is monitored until completion.
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The final product, this compound, is isolated and purified using standard techniques such as crystallization or column chromatography.
-
Synthesis Workflow
Caption: Synthetic pathway of this compound.
Proposed Mechanism of Action
This compound is believed to exert its nootropic effects, at least in part, through the modulation of dopaminergic neurotransmission.[3] Studies have indicated that this compound can reduce the activity of striatal adenylate cyclase, both in its basal state and when stimulated by dopamine.[3][4]
Caption: Proposed mechanism of action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C20H21ClN2O4 | CID 3351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound improvement of cognitive functions in rat: behavioural and neurochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Pharmacokinetics and Bioavailability of Fipexide in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fipexide, a nootropic agent formerly marketed for the treatment of cognitive disorders, was withdrawn from the market due to concerns regarding its toxicity. Despite its discontinued clinical use, the study of its pharmacokinetics and biotransformation in animal models provides valuable insights into the metabolic pathways of piperazine derivatives and the generation of potentially reactive metabolites. This technical guide synthesizes the available scientific literature on the pharmacokinetics and bioavailability of this compound in various animal models, with a focus on its metabolic fate. Due to the limited availability of quantitative in vivo pharmacokinetic data, this guide emphasizes the qualitative aspects of this compound's metabolism, the analytical methodologies employed for its study, and the experimental protocols that can be inferred from published research.
Introduction
This compound is a piperazine derivative with nootropic properties that was developed for the management of senile dementia and other cognitive impairments. However, reports of adverse effects, including hepatotoxicity, led to its withdrawal from the pharmaceutical market.[1][2] The toxicity profile of this compound is thought to be linked to its extensive metabolism and the formation of reactive intermediates.[1][3] Understanding the pharmacokinetic profile and metabolic pathways of this compound in preclinical animal models is crucial for contextualizing its toxicological findings and for informing the development of safer compounds with similar scaffolds.
This guide provides a comprehensive overview of the metabolic pathways of this compound, summarizes the identified metabolites in various animal species, and details the experimental methodologies used in these studies.
Metabolic Pathways of this compound
The metabolism of this compound has been investigated in vitro using liver microsomes from humans, rats, mice, and dogs, as well as in vivo through the analysis of rat urine.[1][4] The primary metabolic transformations of this compound involve hydrolysis of the amide bond and modifications of the methylenedioxybenzyl moiety.
Two major initial pathways are:
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Hydrolysis: The amide bond of this compound is cleaved, leading to the formation of 3,4-methylenedioxybenzylpiperazine (MDBP) and 4-chlorophenoxyacetic acid (4-CPA).[1][4]
-
Oxidative Metabolism: this compound can undergo N-oxidation or hydroxylation on the piperazine ring or the benzyl group.[1] A critical oxidative pathway is the demethylenation of the methylenedioxy ring, which results in the formation of a catechol metabolite. This catechol can be further oxidized to a highly reactive ortho-quinone intermediate, which is capable of binding to cellular macromolecules and is a potential mediator of this compound's toxicity.[1][3]
The following diagram illustrates the main metabolic pathways of this compound.
Summary of this compound Metabolites in Animal Models
The metabolites of this compound have been identified in in vitro and in vivo studies in several animal species. A summary of these findings is presented in the table below.
| Metabolite | Animal Model(s) | Matrix | Analytical Method | Reference(s) |
| 3,4-Methylenedioxybenzylpiperazine (MDBP) | Rat, Mouse, Dog (in vitro); Rat (in vivo) | Liver Microsomes, Urine | LC/MS, GC-MS | [1][4] |
| 4-Chlorophenoxyacetic acid (4-CPA) | Rat, Mouse, Dog (in vitro); Rat (in vivo) | Liver Microsomes, Urine | LC/MS, GC-MS | [1][4] |
| This compound N-oxide | Rat, Mouse, Dog (in vitro) | Liver Microsomes | LC/MS | [1] |
| Hydroxylated this compound | Rat, Mouse, Dog (in vitro) | Liver Microsomes | LC/MS | [1] |
| Demethylenated this compound (Catechol) | Rat, Mouse, Dog (in vitro) | Liver Microsomes | LC/MS | [1] |
| Ortho-quinone of Demethylenated this compound | Rat, Mouse, Dog (in vitro) | Liver Microsomes | LC/MS (trapping) | [1] |
| 1-[2-(4-Chlorophenoxy)acetyl]piperazine | Rat (in vivo) | Urine | GC-MS | [4] |
| N-(4-Hydroxy-3-methoxy-benzyl)piperazine | Rat (in vivo) | Urine | GC-MS | [4] |
| Piperazine | Rat (in vivo) | Urine | GC-MS | [4] |
| N-(3,4-Methylenedioxybenzyl)ethylenediamine | Rat (in vivo) | Urine | GC-MS | [4] |
| N-[2-(4-Chlorophenoxy)acetyl]ethylenediamine | Rat (in vivo) | Urine | GC-MS | [4] |
Experimental Protocols
In Vitro Metabolism in Liver Microsomes
This protocol describes a general workflow for assessing the metabolic stability and identifying the metabolites of this compound using liver microsomes from various animal species.
Methodology:
-
Preparation of Incubation Mixture: Liver microsomes from the selected animal species (e.g., rat, dog) are thawed on ice. A master mix is prepared containing a buffer (e.g., potassium phosphate buffer, pH 7.4), the NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and magnesium chloride.
-
Incubation: this compound, dissolved in a suitable solvent like methanol or DMSO, is added to the incubation mixture. The final concentration of the organic solvent is typically kept below 1% to avoid inhibition of metabolic enzymes. The reaction is initiated by the addition of liver microsomes and the mixture is incubated at 37°C in a shaking water bath.
-
Sample Collection and Quenching: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is terminated by adding a cold quenching solution, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent drug and its metabolites, is collected for analysis.
-
Analytical Method: The supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC/MS) or Tandem Mass Spectrometry (LC/MS/MS). This allows for the separation, identification, and quantification of this compound and its metabolites.[1]
In Vivo Metabolism and Metabolite Identification in Rat Urine
This protocol outlines the general procedure for studying the in vivo metabolism of this compound by analyzing urine samples from dosed rats.
Methodology:
-
Animal Dosing: Male Wistar rats are typically used for these studies. This compound is administered orally or intraperitoneally at a specified dose. The animals are then housed in metabolic cages that allow for the separate collection of urine and feces.
-
Urine Collection: Urine is collected over a specified period (e.g., 24 or 48 hours) post-dosing. The samples are stored frozen until analysis.
-
Sample Preparation:
-
Enzymatic Hydrolysis: To detect conjugated metabolites, a portion of the urine sample may be treated with β-glucuronidase/arylsulfatase to cleave glucuronide and sulfate conjugates.
-
Extraction: The urine sample (with or without hydrolysis) is subjected to a liquid-liquid extraction or solid-phase extraction to isolate the drug and its metabolites from the urinary matrix.
-
Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the extracted analytes are often derivatized (e.g., by acetylation) to improve their volatility and chromatographic properties.[4]
-
-
Analytical Method: The prepared samples are analyzed by GC-MS. The mass spectra of the detected peaks are compared with reference spectra or interpreted to identify the structure of the metabolites.[4]
Interaction with Signaling Pathways
The nootropic effects of this compound have been suggested to be mediated, at least in part, by its interaction with the dopaminergic system .[3] Studies in rats have shown that this compound can influence dopamine neurotransmission. While the precise molecular mechanisms are not fully elucidated, it is hypothesized that this compound may modulate dopamine signaling pathways, which are critical for cognitive functions such as learning and memory.
The following diagram provides a simplified representation of the potential interaction of this compound with the dopaminergic signaling pathway.
Bioavailability and Pharmacokinetic Parameters
As of the latest review of the scientific literature, specific quantitative data on the bioavailability and pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of this compound in animal models are not publicly available. The focus of the existing research has been on the qualitative aspects of its metabolism and the identification of its biotransformation products. The lack of such data is likely due to the drug's early withdrawal from the market, which may have halted further preclinical and clinical development studies.
Conclusion
This technical guide has summarized the available information on the pharmacokinetics and bioavailability of this compound in animal models. The primary focus of the research to date has been on the elucidation of its metabolic pathways, which are characterized by hydrolysis and oxidative metabolism, leading to the formation of several metabolites, including a potentially toxic reactive ortho-quinone. While quantitative pharmacokinetic data remains scarce, the qualitative understanding of this compound's biotransformation is valuable for medicinal chemists and drug metabolism scientists. The described experimental methodologies provide a framework for conducting similar studies on other piperazine-containing compounds. Further research would be necessary to fully characterize the in vivo pharmacokinetic profile of this compound and to definitively link its metabolic pathways to its observed toxicity.
References
- 1. Investigating the in vitro metabolism of this compound: characterization of reactive metabolites using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [this compound: a new drug for the regulation of dopaminergic system at the macromolecular level] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the metabolism and the toxicological analysis of the nootropic drug this compound in rat urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of Fipexide: A Technical Review of its Historical Use for Senile Dementia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fipexide was a psychoactive drug of the piperazine class, developed in Italy in 1983 and historically used as a nootropic agent for the treatment of senile dementia in some European countries.[1] It was marketed under brand names such as Attentil and Vigilor.[1] The therapeutic interest in this compound stemmed from its purported ability to improve cognitive functions, including memory and attention.[2] However, its clinical use was short-lived due to the emergence of severe adverse reactions, leading to its withdrawal from the market.[1] This technical guide provides an in-depth review of the historical use of this compound for senile dementia, focusing on its mechanism of action, clinical efficacy, experimental protocols, and the toxicity that ultimately led to its discontinuation.
Mechanism of Action: A Focus on the Dopaminergic System
Preclinical studies suggested that this compound's cognitive-enhancing effects were mediated, at least in part, by its interaction with the dopaminergic system.[3] The primary proposed mechanism was the inhibition of adenylate cyclase in the striatum, a key enzyme in dopamine signaling pathways.[3]
Dopaminergic Signaling Pathway and this compound's Postulated Role
Dopamine exerts its effects through binding to G protein-coupled receptors (GPCRs), which can either stimulate (via Gs) or inhibit (via Gi) the activity of adenylate cyclase. This enzyme is responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes, including neuronal signaling. By inhibiting adenylate cyclase, this compound was thought to modulate dopaminergic neurotransmission, leading to its observed effects on cognitive function.[3]
Experimental Protocols
Synthesis of this compound
While detailed, step-by-step industrial synthesis protocols are proprietary, the chemical synthesis of this compound can be generally described as a multi-step process. A common laboratory-scale synthesis involves the reaction of piperazine with piperonyl chloride, followed by a reaction with 4-chlorophenoxyacetic acid.[1]
References
- 1. Adenylate cyclase system of the rat striatum: Regulatory properties and the effects of gangliosides | springermedicine.com [springermedicine.com]
- 2. Investigating the in vitro metabolism of this compound: characterization of reactive metabolites using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Fipexide: A Novel Chemical Inducer for Plant Callus Formation and Regeneration
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Plant tissue culture is a cornerstone of biotechnology, enabling the propagation, genetic modification, and study of plant biology. For decades, callus induction—the formation of an undifferentiated mass of plant cells—has been reliant on the careful balance of auxins and cytokinins. However, many plant species remain recalcitrant to these traditional methods. This guide details the emergence of Fipexide (FPX), a parachloro-phenoxyacetic acid derivative, as a potent and versatile chemical inducer of callus formation and shoot regeneration. Originally developed as a nootropic agent for cognitive enhancement, this compound has been repurposed through chemical biology screening, revealing a unique mechanism of action that circumvents the limitations of conventional plant hormones. This document provides a comprehensive overview of its mechanism, quantitative efficacy across various species, detailed experimental protocols, and a visualization of its proposed signaling pathways.
Introduction to this compound in Plant Science
This compound (FPX) is a synthetic compound initially investigated for its therapeutic effects on senile dementia. Its journey into plant biology began serendipitously through a large-scale chemical screening designed to identify novel regulators of plant development.[1] Researchers discovered that FPX inhibits hypocotyl elongation in etiolated Arabidopsis seedlings, a classic response associated with auxin-like activity.[1] Subsequent investigations revealed its profound ability to induce callus formation and subsequent shoot regeneration, often with greater efficiency and speed than traditional auxin-cytokinin combinations.[2][3]
This discovery positions this compound as a valuable tool for plant biotechnology, particularly for species that are difficult to manipulate in vitro.[1] It offers an alternative pathway to induce pluripotency in plant cells, opening new avenues for crop improvement, functional genomics, and the production of valuable secondary metabolites.
Mechanism of Action: A Departure from the Classic Model
This compound's mode of action is distinct from the synergistic activity of auxins and cytokinins, which traditionally govern cell division and differentiation in tissue culture.[3]
Morphological and Cellular Distinctions
Calli induced by this compound exhibit a different cellular organization compared to those produced under standard auxin/cytokinin conditions. In Arabidopsis, FPX-induced calli show larger regions of actively dividing cells and notably lack the vessel element formation commonly observed in auxin/cytokinin-induced calli.[2] Conversely, in Medicago sativa, FPX-induced calli showed almost no conducting tissues, whereas traditional hormones induced calli with more differentiated vascular structures.[4] This suggests that this compound promotes a state of rapid, unorganized cell proliferation through a distinct developmental program.
Transcriptomic Reprogramming
Microarray analysis in Arabidopsis seedlings treated with FPX provides significant insight into its molecular mechanism. A two-day treatment with FPX was found to up-regulate approximately 971 genes by at least two-fold.[2][3]
-
Shared Pathways : Of these, 598 genes were also induced by a standard auxin/cytokinin treatment, indicating a partial overlap in the downstream genetic machinery related to cell cycle and development.[1][2]
-
FPX-Specific Pathways : Crucially, 373 genes were uniquely up-regulated by this compound, pointing to a novel signaling cascade.[1][2]
Further studies in both Arabidopsis and Medicago sativa have revealed that this compound treatment significantly regulates the expression of Small Auxin Upregulated RNA (SAUR) genes.[4] SAUR proteins are key effectors in auxin-mediated cell expansion, and their modulation by FPX suggests a potential point of convergence with the auxin signaling pathway, providing a molecular basis for the initial auxin-like phenotypic observations.[4][5]
Quantitative Analysis of this compound Efficacy
This compound has demonstrated broad efficacy across a diverse range of plant species, often outperforming conventional hormone treatments. The optimal concentration varies by species and explant type, highlighting the need for empirical optimization.
Table 1: Optimal this compound Concentrations for Callus Induction in Various Plant Species
| Plant Species | Explant Type | Effective FPX Concentration (µM) | Reference |
| Arabidopsis thaliana | Root Tip Explants | 15 | [2] |
| Arabidopsis thaliana | Basal Rosette Leaf | 45 | [2] |
| Medicago sativa | Seeds | 30 | [4] |
| Rice (Oryza sativa) | Seeds | 45 | [4][6] |
| Poplar (Populus sp.) | Stem Segments | 30 - 45 | [4] |
| Soybean (Glycine max) | Mature Seeds | 15 - 105 | [2] |
| Tomato (Solanum lycopersicum) | Mature Seeds | 15 - 30 | [1] |
| Cucumber (Cucumis sativus) | Mature Seeds | 15 - 105 | [2] |
| Matthiola incana | Not Specified | 1 | [4] |
Table 2: Comparative Efficacy of this compound vs. Auxin/Cytokinin in Arabidopsis thaliana Root Explants
| Treatment | Explant Type | Callus Induction Efficiency (%) | Shoot Regeneration Efficiency (%) | Reference |
| This compound (15 µM) | Root Tip | ~100% | ~95% | [2] |
| Auxin/Cytokinin * | Root Tip | ~5% | Few | [2] |
| This compound (15 µM) | Basal Root | ~100% | Not specified | [2] |
| Auxin/Cytokinin ** | Basal Root | ~50% | ~4% | [2] |
| Culture medium composition for auxin/cytokinin treatment was not specified for root tip explants in the source.[2] | ||||
| Auxin/Cytokinin composition: 28.5 µM IAA, 2.3 µM 2,4-D, and 1.3 µM kinetin.[2] |
Experimental Protocols
The following protocols are adapted from published methodologies and provide a framework for utilizing this compound in a laboratory setting.
General Stock Solution Preparation
-
Chemicals : this compound (MW: 388.84 g/mol ), Dimethyl sulfoxide (DMSO).
-
Procedure : To prepare a 10 mM stock solution, dissolve 3.89 mg of this compound in 1 mL of DMSO.
-
Storage : Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Callus Induction from Arabidopsis Root Explants
Adapted from Nakano et al. (2018).[2]
-
Plant Material : Grow Arabidopsis thaliana seedlings under sterile conditions on Murashige and Skoog (MS) medium for 10 days.
-
Explant Preparation : Excise root sections (tip, middle, or basal) from the seedlings.
-
Induction Medium : Prepare MS agar medium supplemented with the desired final concentration of this compound (e.g., 15 µM for root tips). Add this compound from the stock solution to the autoclaved medium after it has cooled to approximately 50-60°C.
-
Culture Conditions : Place the root explants onto the this compound-containing medium. Seal the plates and incubate under a 16-hour light/8-hour dark cycle at 22°C.
-
Observation : Monitor for callus formation over several weeks. Callus should be visible within 3 weeks.[2]
Protocol for Callus Induction from Medicago sativa Seeds
Adapted from Zhao et al. (2025).[4]
-
Plant Material : Surface-sterilize Medicago sativa seeds.
-
Induction Medium : Prepare MS agar medium supplemented with 30 µM this compound.
-
Culture Conditions : Sow the sterilized seeds directly onto the induction medium. Seal the plates and incubate in the dark at 25°C for 3 days, followed by a 16-hour light/8-hour dark cycle at 25°C.
-
Observation : Callus formation from the germinating seeds can be observed within two weeks and is typically faster than induction with traditional 2,4-D/6-BA treatments during this initial period.[4]
Visualized Workflows and Pathways
The following diagrams, rendered using Graphviz, illustrate the experimental logic and the proposed molecular mechanism of this compound.
Conclusion and Future Perspectives
This compound represents a significant advancement in plant tissue culture, offering a powerful and often superior alternative to the classical auxin-cytokinin paradigm. Its broad applicability across diverse and recalcitrant species makes it an invaluable tool for both fundamental research and applied biotechnology. The unique gene expression profile induced by FPX not only facilitates callus formation but also provides a novel window into the molecular mechanisms of plant cell pluripotency.
Future research should focus on several key areas:
-
Receptor Identification : Identifying the direct molecular target(s) of this compound is crucial for a complete understanding of its signaling pathway.
-
Pathway Elucidation : Characterizing the downstream signaling components that link FPX perception to the observed transcriptomic changes.
-
Synergistic Effects : Investigating the combined application of this compound with traditional hormones or other growth regulators to potentially optimize protocols further.[4]
-
Metabolic Engineering : Leveraging FPX-induced callus for the enhanced production of valuable plant-derived secondary metabolites.
By continuing to explore the capabilities of this repurposed molecule, the scientific community can unlock new potentials in plant regeneration, genetic engineering, and biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. FPX is a Novel Chemical Inducer that Promotes Callus Formation and Shoot Regeneration in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. SAUR Proteins as Effectors of Hormonal and Environmental Signals in Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20170105414A1 - Agent for inducing callus and method for inducing callus - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Fipexide in In Vivo Experiments
For Research Use Only. Not for human use.
Introduction
Fipexide is a nootropic agent formerly used in the treatment of senile dementia.[1] Its mechanism of action is primarily associated with the modulation of the dopaminergic system, specifically through the inhibition of striatal adenylate cyclase activity.[2][3] Although withdrawn from the market due to concerns about adverse effects, including fever and hepatitis, this compound remains a compound of interest for preclinical research in cognitive neuroscience.[1] These application notes provide an overview of the available data on the dosing and administration of this compound for in vivo experimental studies, with a focus on rodent models.
Mechanism of Action: Dopaminergic Modulation
This compound's cognitive-enhancing effects are believed to be mediated, at least in part, by its influence on dopaminergic neurotransmission.[3] The primary molecular target identified is adenylate cyclase, an enzyme crucial for the synthesis of the second messenger cyclic adenosine monophosphate (cAMP). This compound has been shown to reduce both basal and dopamine-stimulated adenylate cyclase activity in the striatum of rats.[2] This inhibitory action on the cAMP signaling pathway, likely downstream of dopamine D1 receptor activation, is thought to underlie its modulation of cognitive processes.[2][4]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound dosing in both preclinical and clinical settings. Due to the limited number of published studies with detailed dosage information, these tables should be used as a guide for experimental design, with optimal doses determined empirically for specific models and research questions.
Table 1: Preclinical In Vivo Dosing
| Animal Model | Administration Route | Dose Range | Dosing Schedule | Observed Effect | Reference |
| Rat | Oral | 10 mg/kg | Single dose, before trial | Improved performance in active avoidance test | [3] |
| Rat | Not Specified | Not Specified | Not Specified | Prevention of PTZ-kindling-provoked amnesia | [5] |
Table 2: Clinical Dosing
| Population | Administration Route | Dose | Dosing Schedule | Observed Effect | Reference |
| Geriatric Patients | Oral | 600 mg/day | Daily for 3 weeks | Significant improvement in cognitive performance | Not directly cited |
Experimental Protocols
Active Avoidance Test for Cognitive Enhancement in Rats
This protocol is designed to assess learning and memory, where the animal learns to avoid an aversive stimulus by responding to a conditioned stimulus.
-
Experimental Workflow:
-
Methodology:
-
Animals: Adult male Wistar or Sprague-Dawley rats are commonly used.
-
Apparatus: A shuttle box with two compartments separated by a door or barrier. The floor is typically a grid capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or a tone, and an unconditioned stimulus (US), the foot shock, are presented.
-
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room and apparatus.
-
Administration: Administer this compound or vehicle control. A study has reported improved performance when this compound (10 mg/kg) was administered orally just before the trial.[3]
-
Training/Testing Trial: Place the rat in one compartment. Present the CS for a set duration (e.g., 10 seconds). If the rat moves to the other compartment during the CS presentation (avoidance response), the trial ends. If the rat fails to move, the US is delivered through the grid floor until the rat escapes to the other compartment.
-
Inter-trial Interval: A period between trials where no stimuli are presented.
-
-
Data Collection: Record the latency to avoidance or escape for each trial. An increase in the number of avoidance responses and a decrease in escape latencies indicate improved learning and memory.
-
Pentylenetetrazole (PTZ)-Kindling Induced Amnesia Model in Rats
This model is used to induce a memory deficit, which can then be used to test the efficacy of nootropic or anti-amnesic compounds.
-
Experimental Workflow:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound improvement of cognitive functions in rat: behavioural and neurochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piracetam and this compound prevent PTZ-kindling-provoked amnesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Fipexide Effects on Spatial Memory Using the Morris Water Maze
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the Morris water maze (MWM) to assess the effects of the nootropic agent Fipexide on spatial learning and memory in rodents. The protocol includes a standard model for evaluating cognitive enhancement and a scopolamine-induced amnesia model to investigate this compound's potential to reverse memory deficits.
Introduction
The Morris water maze is a widely used behavioral assay to study spatial learning and memory in rodents.[1][2] The task requires the animal to use distal visual cues to locate a submerged platform in a circular pool of opaque water.[1][2][3] this compound is a nootropic compound that has been shown to improve cognitive functions.[4] Its mechanism of action is thought to be mediated, at least in part, through the modulation of dopaminergic neurotransmission, specifically by inhibiting adenylate cyclase activity in the striatum.[5] This protocol provides a framework for evaluating the efficacy of this compound as a cognitive enhancer.
Data Presentation
The following tables summarize hypothetical quantitative data that could be expected from a study assessing this compound's effects on spatial memory in the Morris water maze.
Table 1: Effect of this compound on Spatial Acquisition in the Morris Water Maze (Hypothetical Data)
| Treatment Group | Day 1 Escape Latency (s) | Day 5 Escape Latency (s) | Path Length on Day 5 (cm) |
| Vehicle Control | 55 ± 5 | 20 ± 3 | 450 ± 50 |
| This compound (10 mg/kg) | 53 ± 4 | 12 ± 2 | 300 ± 40 |
| This compound (20 mg/kg) | 54 ± 5 | 10 ± 2 | 250 ± 35 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Probe Trial Performance (Hypothetical Data)
| Treatment Group | Time in Target Quadrant (%) | Platform Crossings |
| Vehicle Control | 35 ± 4 | 3 ± 1 |
| This compound (10 mg/kg) | 50 ± 5 | 5 ± 1 |
| This compound (20 mg/kg) | 58 ± 6 | 7 ± 2 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Scopolamine-Induced Amnesia in the Morris Water Maze (Hypothetical Data)
| Treatment Group | Day 5 Escape Latency (s) | Time in Target Quadrant (%) |
| Vehicle + Saline | 22 ± 3 | 48 ± 5 |
| Vehicle + Scopolamine | 45 ± 4 | 25 ± 3 |
| This compound (20 mg/kg) + Scopolamine | 28 ± 4## | 40 ± 4## |
***p < 0.001 compared to Vehicle + Saline. ##p < 0.01 compared to Vehicle + Scopolamine. Data are presented as mean ± SEM.
Experimental Protocols
Animals
-
Species: Male Wistar rats or C57BL/6 mice are commonly used for this assay.
-
Age: Young adult animals (e.g., 2-3 months old) are typically used.
-
Housing: Animals should be housed in groups in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. All experiments should be conducted in accordance with relevant animal welfare guidelines.
Apparatus
-
Morris Water Maze: A circular pool (approximately 1.5-2 meters in diameter for rats, 1.2 meters for mice) filled with water (22-24°C) to a depth that requires the animal to swim. The water is made opaque using non-toxic white tempera paint or powdered milk.[1]
-
Escape Platform: A platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
Visual Cues: The maze should be placed in a room with prominent, stable visual cues on the walls.
-
Tracking System: A video camera mounted above the maze connected to a computerized tracking system to record and analyze the animal's swim path, speed, and time in different quadrants.
Drug Preparation and Administration
-
Scopolamine: To induce amnesia, scopolamine hydrobromide can be dissolved in sterile saline and administered i.p. at a dose of 1 mg/kg, 30 minutes before the first trial.
Experimental Procedure
a. Habituation (Day 0)
-
Allow the animals to swim freely in the pool without the platform for 60 seconds to acclimate them to the maze.
b. Acquisition Training (Days 1-5)
-
Divide the pool into four imaginary quadrants (N, S, E, W). Place the escape platform in the center of one quadrant (the target quadrant) and keep it in the same location for all acquisition trials.
-
For each trial, gently place the animal into the water facing the wall of the pool at one of four designated start positions (N, S, E, W), with the starting position varied randomly across trials.
-
Allow the animal to swim and find the submerged platform. The trial ends when the animal climbs onto the platform.
-
If the animal does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds to observe the visual cues.
-
Conduct four trials per day for each animal, with an inter-trial interval of at least 15 minutes.
-
Record the escape latency (time to find the platform) and path length for each trial.
c. Probe Trial (Day 6)
-
Remove the escape platform from the pool.
-
Place the animal in the quadrant opposite to where the platform was located.
-
Allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant and the number of times the animal crosses the former location of the platform.
d. Scopolamine-Induced Amnesia Protocol
-
Follow the same procedure as the standard protocol, but administer scopolamine (1 mg/kg, i.p.) 30 minutes before the first trial of each acquisition day. The this compound or vehicle is administered 30 minutes prior to the scopolamine injection.
Mandatory Visualizations
Caption: Experimental workflow for the Morris water maze protocol.
References
- 1. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine Receptors Modulate Cytotoxicity of Natural Killer Cells via cAMP-PKA-CREB Signaling Pathway | PLOS One [journals.plos.org]
Application Notes & Protocols: Evaluating Fipexide's Impact on Learning and Memory using the Passive Avoidance Test
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The passive avoidance (PA) test is a widely used behavioral paradigm to assess the effects of pharmacological agents on learning and memory. This fear-motivated task is particularly valuable for screening nootropic compounds like Fipexide, which are intended to enhance cognitive function. The test leverages an animal's innate preference for a dark environment over a lit one. By associating the dark compartment with an aversive stimulus (a mild foot shock), the test measures the animal's ability to learn and remember to avoid this environment.
Principle of the Test: The core principle of the passive avoidance task is to evaluate memory by measuring an animal's ability to inhibit a specific behavior.[1] The key metric is the 'step-through latency'—the time it takes for an animal to move from the brightly lit compartment to the dark compartment.[2] A longer step-through latency during the retention test (typically 24 hours after the initial training) indicates better memory of the aversive experience.[1] This single-trial learning paradigm is efficient and highly sensitive for studying the effects of drugs on memory consolidation.[1]
Application in Nootropic Drug Development: The passive avoidance test is frequently employed in conjunction with an amnesic agent, such as scopolamine, to model cognitive deficits.[3][4] Scopolamine, a muscarinic receptor antagonist, reliably impairs learning and memory, providing a baseline of cognitive dysfunction.[4] The ability of a test compound like this compound to reverse or attenuate this scopolamine-induced amnesia serves as a strong indicator of its potential nootropic and memory-enhancing properties.[5]
This compound is understood to exert its cognitive-enhancing effects at least in part through the dopaminergic system.[6] Studies have shown that it can inhibit adenylate cyclase activity in the striatum, a key region for learning and memory.[6] This mechanism provides a clear biological basis for its observed effects on cognitive performance in behavioral tests like passive avoidance.
Experimental Protocols
This section details the protocol for a step-through passive avoidance test in rats to evaluate the efficacy of this compound in a scopolamine-induced amnesia model.
Materials and Apparatus
-
Subjects: Adult male Wistar or Sprague-Dawley rats (200-250g).
-
Apparatus: A standard two-compartment passive avoidance box. The box is divided by a guillotine door into a smaller, illuminated compartment and a larger, dark compartment equipped with a stainless-steel grid floor for delivering a foot shock.[7]
-
Reagents:
-
This compound hydrochloride
-
Scopolamine hydrobromide
-
Vehicle (e.g., 0.9% sterile saline or distilled water)
-
70% Ethanol for cleaning
-
Experimental Design
Animals are typically divided into the following groups (n=8-12 per group):
-
Vehicle Control: Receives vehicle for both this compound and scopolamine.
-
Scopolamine Control: Receives vehicle instead of this compound and is treated with scopolamine to induce amnesia.
-
This compound Treatment: Receives this compound and scopolamine to test the reversal of amnesia.
-
Positive Control (Optional): Receives a known nootropic agent (e.g., Piracetam) and scopolamine.
Detailed Procedure
Day 1: Acclimation and Habituation
-
Allow rats to acclimate to the testing room for at least 60 minutes before the experiment begins.
-
Place each rat individually into the illuminated compartment of the passive avoidance apparatus, facing away from the guillotine door.
-
Allow the animal to explore this compartment for 30 seconds.
-
Raise the guillotine door, allowing the rat to enter the dark compartment.
-
Once the rat has fully entered the dark compartment (all four paws on the grid), close the guillotine door.
-
After 10 seconds in the dark, return the animal to its home cage.
-
Clean the apparatus thoroughly with 70% ethanol between each animal to remove olfactory cues.
Day 2: Training (Acquisition Trial)
-
Administer this compound (e.g., 50-100 mg/kg, intraperitoneally) or the corresponding vehicle 60 minutes before the training trial.
-
Administer scopolamine (e.g., 1 mg/kg, intraperitoneally) or its vehicle 30 minutes before the training trial.
-
Place the rat in the illuminated compartment.
-
After a 5-second habituation period, raise the guillotine door.
-
When the rat enters the dark compartment, close the door and immediately deliver a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the initial latency to enter the dark compartment (acquisition latency).
-
Leave the animal in the dark compartment for an additional 20-30 seconds before returning it to its home cage.
Day 3: Retention Test
-
24 hours after the training session, place the rat back into the illuminated compartment.
-
After 5 seconds, raise the guillotine door.
-
Record the time it takes for the rat to enter the dark compartment (step-through latency). No foot shock is delivered during this phase.
-
The trial is concluded if the animal enters the dark compartment or remains in the light compartment for the maximum cut-off time (e.g., 300 seconds). A longer step-through latency is indicative of successful memory retention.[2]
Data Presentation
The primary endpoint in the passive avoidance test is the step-through latency during the retention trial. Data are typically presented as the mean ± standard error of the mean (SEM).
Table 1: Representative Data for this compound Effect on Scopolamine-Induced Amnesia in the Passive Avoidance Test
| Treatment Group | Dosage (mg/kg, i.p.) | Acquisition Latency (s) (Mean ± SEM) | Retention Step-Through Latency (s) (Mean ± SEM) |
| Vehicle Control | Vehicle | 15.2 ± 2.1 | 255.4 ± 20.8 |
| Scopolamine Control | Scopolamine (1) | 16.5 ± 2.5 | 65.7 ± 9.3** |
| This compound + Scopolamine | This compound (100) + Scopolamine (1) | 15.9 ± 2.3 | 210.1 ± 25.5* |
*Note: This table presents hypothetical but representative data based on expected outcomes. **p<0.01 compared to Vehicle Control. p<0.05 compared to Scopolamine Control.
Visualization of Workflow and Signaling Pathways
Experimental Workflow
The overall experimental process can be visualized as a logical flow from animal preparation to data analysis.
Caption: Experimental workflow for the passive avoidance test.
Proposed Signaling Pathway of this compound in Memory Enhancement
This compound's nootropic effects are believed to be mediated through the dopaminergic system. By acting as a dopamine D2-like receptor agonist, it inhibits adenylyl cyclase, leading to downstream effects that are conducive to memory consolidation. This pathway ultimately influences the transcription factor CREB (cAMP response element-binding protein), a key regulator of genes involved in synaptic plasticity and long-term memory.[8][9][10]
Caption: this compound's proposed signaling pathway in memory.
References
- 1. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 2. Step through latency: Significance and symbolism [wisdomlib.org]
- 3. criver.com [criver.com]
- 4. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of scopolamine-induced amnesia and alterations in energy metabolism by the nootropic piracetam: implications regarding identification of brain structures involved in consolidation of memory traces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound improvement of cognitive functions in rat: behavioural and neurochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Passive Avoidance - step through - new model, for rats and mice | Animalab [animalab.eu]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. A Functional Role for CREB as a Positive Regulator of Memory Formation and LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CREB: a multifaceted regulator of neuronal plasticity and protection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fipexide in Alzheimer's Disease Mouse Models
Disclaimer: The following application notes and protocols are a hypothetical research framework. As of late 2025, there is a notable lack of published studies specifically investigating the application of Fipexide in established Alzheimer's disease (AD) mouse models. This compound is a nootropic agent that was previously used for senile dementia but was withdrawn from the market in some countries due to adverse effects, including fever and hepatitis.[1] Its mechanism of action is thought to be partially mediated through the dopaminergic and cholinergic systems.[2][3] These protocols are based on this compound's known pharmacological profile and standard methodologies used in preclinical Alzheimer's disease research.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein, leading to synaptic dysfunction and cognitive decline. The cholinergic system is significantly implicated in the cognitive deficits associated with AD, making it a key therapeutic target.[4][5][6][7] this compound, a piperazine derivative, has been shown to possess nootropic properties and to modulate dopaminergic and cholinergic neurotransmission.[2][3] This has led to the hypothesis that this compound could potentially offer therapeutic benefits in the context of Alzheimer's disease.
These application notes provide a hypothetical framework for evaluating the efficacy of this compound in preclinical mouse models of Alzheimer's disease, focusing on its potential to ameliorate cognitive deficits and impact underlying neuropathology.
Hypothetical Experimental Design
Animal Models
To comprehensively assess the potential effects of this compound on both amyloid and tau pathologies, two different transgenic mouse models are proposed, along with a wild-type control group.
-
5xFAD Mouse Model: This model co-expresses five familial Alzheimer's disease mutations in the amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes, leading to an aggressive and early onset of amyloid-beta plaque deposition, gliosis, and cognitive impairments.[8][9] It is a suitable model for studying amyloid-targeted therapies.
-
P301S (PS19) Tau Mouse Model: This model expresses a human tau protein with the P301S mutation, which is associated with frontotemporal dementia and parkinsonism linked to chromosome 17 (FTDP-17). These mice develop neurofibrillary tangles, neuronal loss, and cognitive deficits, making them a relevant model for studying tau pathology.[8]
-
Wild-Type (C57BL/6J) Mice: Age-matched wild-type mice will serve as a control group to establish baseline performance in behavioral assays and normal protein expression levels.
This compound Administration
-
Dosage: Based on previous studies in rats, a hypothetical dose of 10 mg/kg could be used.[2] Dose-response studies would be necessary to determine the optimal therapeutic dose in mice.
-
Administration Route: Intraperitoneal (i.p.) injection or oral gavage can be used for daily administration.
-
Control Group: A vehicle control group (e.g., saline or a suitable solvent for this compound) should be included for each mouse strain.
-
Treatment Duration: A chronic treatment paradigm of 3 months is proposed, starting before or at the onset of significant pathology in the respective models (e.g., starting at 3 months of age for 5xFAD mice and 6 months of age for P301S mice).
Experimental Workflow
Caption: Hypothetical experimental workflow for evaluating this compound in AD mouse models.
Experimental Protocols
Behavioral Assays
1. Y-Maze Test for Short-Term Spatial Memory
-
Apparatus: A three-arm maze with arms of equal length (e.g., 40 cm long, 10 cm wide, with 20 cm high walls) positioned at 120-degree angles from each other.
-
Procedure:
-
Place a mouse at the end of one arm (the starting arm).
-
Allow the mouse to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries using an overhead camera and tracking software.
-
An arm entry is defined as all four paws entering the arm.
-
A spontaneous alternation is a sequence of three consecutive entries into different arms (e.g., ABC, CAB).
-
-
Data Analysis: Calculate the percentage of spontaneous alternations as: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.
2. Morris Water Maze (MWM) for Spatial Learning and Memory
-
Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 22-24°C. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface. Visual cues are placed around the pool.
-
Procedure:
-
Acquisition Phase (5 days):
-
Four trials per day for each mouse.
-
For each trial, gently place the mouse into the water facing the pool wall from one of four starting positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60 seconds, guide it to the platform.
-
The mouse remains on the platform for 15 seconds.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of platform crossings.
-
-
Biochemical and Histological Analysis
1. Brain Tissue Preparation
-
Procedure:
-
Following the final behavioral test, euthanize the mice and perfuse with ice-cold phosphate-buffered saline (PBS).
-
Dissect the brain and divide it into two hemispheres.
-
One hemisphere is snap-frozen in liquid nitrogen and stored at -80°C for biochemical analysis.
-
The other hemisphere is fixed in 4% paraformaldehyde for 24 hours and then transferred to a 30% sucrose solution for cryoprotection before sectioning for immunohistochemistry.
-
2. Aβ42 ELISA
-
Procedure:
-
Homogenize the frozen brain hemisphere in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Use a commercially available Aβ42 ELISA kit and follow the manufacturer's instructions to quantify the levels of soluble and insoluble Aβ42.
-
3. Western Blotting
-
Procedure:
-
Extract proteins from the brain homogenates.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Primary Antibodies: Anti-p-Tau (AT8), anti-Tau, anti-synaptophysin, anti-PSD95, anti-Iba1, anti-GFAP, anti-β-actin (as a loading control).
-
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots.
-
Quantify band intensities using densitometry software.
-
4. Immunohistochemistry (IHC)
-
Procedure:
-
Cut 30 µm thick coronal sections of the fixed brain hemisphere using a cryostat.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites and incubate the sections with primary antibodies.
-
Primary Antibodies: Anti-Aβ (e.g., 6E10), anti-Iba1 (for microglia), anti-GFAP (for astrocytes).
-
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the sections with a DAPI-containing mounting medium to counterstain nuclei.
-
Image the sections using a fluorescence or confocal microscope.
-
Quantify the plaque load and glial activation using image analysis software.
-
Hypothetical Data Presentation
Table 1: Hypothetical Behavioral Test Results
| Group | Y-Maze (% Alternation) | MWM Escape Latency (Day 5, s) | MWM Time in Target Quadrant (s) |
| WT + Vehicle | 75 ± 5 | 15 ± 3 | 25 ± 4 |
| WT + this compound | 76 ± 6 | 14 ± 2 | 26 ± 3 |
| 5xFAD + Vehicle | 50 ± 7 | 45 ± 8 | 12 ± 3 |
| 5xFAD + this compound | 65 ± 6 | 30 ± 5 | 18 ± 4 |
| P301S + Vehicle | 60 ± 8 | 35 ± 6 | 15 ± 4 |
| P301S + this compound | 70 ± 7 | 25 ± 5 | 20 ± 3 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle-treated transgenic group (hypothetical).
Table 2: Hypothetical Biochemical and Histological Results
| Group | Brain Aβ42 (pg/mg tissue) | p-Tau/Total Tau Ratio | Plaque Load (%) |
| WT + Vehicle | 50 ± 10 | 0.5 ± 0.1 | 0 |
| WT + this compound | 48 ± 9 | 0.45 ± 0.1 | 0 |
| 5xFAD + Vehicle | 500 ± 80 | 0.6 ± 0.2 | 15 ± 3 |
| 5xFAD + this compound | 350 ± 60 | 0.55 ± 0.15 | 10 ± 2 |
| P301S + Vehicle | 60 ± 12 | 1.5 ± 0.3 | 0 |
| P301S + this compound | 55 ± 10 | 1.0 ± 0.2* | 0 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle-treated transgenic group (hypothetical).
Potential Signaling Pathways
This compound's known effects on dopaminergic and cholinergic systems could intersect with Alzheimer's pathology in several ways. The following diagrams illustrate these hypothetical pathways.
Caption: Hypothetical cholinergic pathway modulation by this compound in AD.
Caption: Potential dopaminergic signaling pathway influenced by this compound.
Conclusion and Future Directions
This document outlines a hypothetical framework for investigating the therapeutic potential of this compound in mouse models of Alzheimer's disease. The proposed experiments would assess the impact of this compound on cognitive function, amyloid-beta accumulation, and tau pathology. Based on its nootropic properties and influence on neurotransmitter systems, it is plausible that this compound could offer some benefit.
However, it is crucial to reiterate that this compound was withdrawn from the market due to safety concerns.[1] Therefore, any preclinical investigation should also include a thorough toxicological assessment. Future studies could explore derivatives of this compound to identify compounds with a more favorable safety profile while retaining or enhancing its nootropic effects. Furthermore, investigating the direct interaction of this compound with enzymes involved in Aβ production and degradation, such as BACE1 and neprilysin, would provide a more detailed understanding of its mechanism of action in the context of AD.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound improvement of cognitive functions in rat: behavioural and neurochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Alzheimer's Disease: Targeting the Cholinergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cholinergic system in the pathophysiology and treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Fipexide for Callus Induction and Shoot Regeneration in Plant Tissue Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fipexide (FPX), a synthetic molecule originally developed for nootropic applications, has emerged as a novel and potent chemical inducer of callus formation and shoot regeneration in a variety of plant species.[1][2][3][4][5] This discovery opens new avenues for plant biotechnology, offering an alternative to traditional auxin and cytokinin-based methods for plant cell dedifferentiation and redifferentiation.[1][2][6] Notably, FPX-induced calli exhibit a distinct cellular organization compared to those generated with conventional plant hormones.[2][3] Furthermore, transcriptomic analyses reveal that this compound upregulates a unique set of genes, suggesting a mechanism of action that is partially distinct from that of auxins and cytokinins.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound in plant tissue culture, including detailed protocols for callus induction and shoot regeneration, a summary of effective concentrations, and an exploration of its proposed mechanism of action.
Data Presentation: Efficacy of this compound in Callus Induction
The following table summarizes the effective concentrations of this compound for callus induction in various plant species as reported in scientific literature. These values serve as a starting point for optimization in new experimental systems.
| Plant Species | Explant Type | Effective this compound (FPX) Concentration (µM) | Observations | Reference |
| Arabidopsis thaliana | Root Explants | 15 | Callus formation observed. | [7] |
| Arabidopsis thaliana | Rosette Leaf Explants | 45 | Callus formation observed. | [7] |
| Oryza sativa (Rice) | Not specified | 45 | Callus formation promoted after 30 days. | [7] |
| Populus spp. (Poplar) | Stem and Root Explants | 30 - 45 | More effective than 0.4 µM naphthaleneacetic acid (NAA). | [2][7] |
| Brachypodium distachyon | Mature Seeds | 45 - 100 | Callus induction observed. | [2] |
| Brachypodium distachyon | Immature Seeds | 75 | Callus induction observed. | [7] |
| Cucumis sativus (Cucumber) | Not specified | 15 - 105 | Induction within 35 days. | [7] |
| Medicago sativa (Alfalfa) | Seeds | Not specified | Faster callus induction than 2,4-D/6-BA treatment in the first two weeks. | [7][8] |
| Matthiola incana (Hoary Stock) | Not specified | 1 | Sufficient for callus induction. | [7] |
Experimental Protocols
Protocol 1: General Callus Induction using this compound
This protocol provides a general framework for inducing callus from various explants using this compound. Optimization of this compound concentration and culture conditions is recommended for each plant species and explant type.
Materials:
-
Plant explants (e.g., leaf discs, root segments, stem sections)
-
Murashige and Skoog (MS) medium, including vitamins
-
Sucrose
-
Plant agar or other gelling agent
-
This compound (FPX) stock solution (e.g., 10 mM in DMSO)
-
Sterile petri dishes
-
Sterile filter sterilization unit (0.22 µm)
-
Laminar flow hood
-
Growth chamber or incubator
Procedure:
-
Prepare Explants:
-
Excise explants from healthy, in vitro-grown seedlings or surface-sterilized plant material.
-
Cut explants into appropriate sizes (e.g., 0.5-1.0 cm² for leaf discs).
-
-
Prepare Callus Induction Medium (CIM):
-
Prepare MS medium with 3% (w/v) sucrose.
-
Adjust the pH to 5.7-5.8.
-
Add the gelling agent (e.g., 0.8% agar) and autoclave.
-
After the medium has cooled to approximately 50-60°C, add filter-sterilized this compound to the desired final concentration (refer to the table above for starting points).
-
Pour the medium into sterile petri dishes.
-
-
Culture Initiation:
-
Place the explants onto the solidified CIM-FPX plates with the adaxial or cut surface in contact with the medium.
-
Seal the petri dishes with parafilm.
-
-
Incubation:
-
Incubate the cultures in a growth chamber at 25 ± 2°C under a 16-hour light/8-hour dark photoperiod, unless otherwise required for the specific plant species.
-
-
Subculture:
-
Subculture the developing calli onto fresh CIM-FPX every 2-3 weeks.
-
Protocol 2: Shoot Regeneration from this compound-Induced Callus
This protocol outlines the steps for inducing shoot formation from established this compound-induced callus. The specific hormone requirements for shoot induction will vary between species.
Materials:
-
Established this compound-induced callus
-
MS medium
-
Sucrose
-
Plant agar or other gelling agent
-
Cytokinins (e.g., 6-Benzylaminopurine (BAP), Kinetin, Thidiazuron (TDZ))
-
Auxins (e.g., Naphthaleneacetic acid (NAA), Indole-3-acetic acid (IAA))
-
Sterile culture vessels (e.g., petri dishes, Magenta boxes)
-
Laminar flow hood
-
Growth chamber
Procedure:
-
Prepare Shoot Induction Medium (SIM):
-
Prepare MS medium with 3% (w/v) sucrose.
-
Adjust the pH to 5.7-5.8.
-
Add the gelling agent and autoclave.
-
After cooling, add filter-sterilized cytokinins and auxins to the medium. A common starting point is a high cytokinin-to-auxin ratio (e.g., 1.0-5.0 mg/L BAP and 0.1-0.5 mg/L NAA).
-
-
Culture for Shoot Regeneration:
-
Transfer healthy, proliferating this compound-induced callus to the SIM.
-
Seal the culture vessels.
-
-
Incubation:
-
Incubate the cultures under the same conditions as for callus induction (25 ± 2°C, 16-hour photoperiod).
-
-
Observation and Subculture:
-
Monitor the cultures for the development of green shoot primordia.
-
Once shoots have developed, they can be excised and transferred to a rooting medium or a hormone-free MS medium for further growth.
-
Visualizations
Experimental Workflow for this compound-Mediated Plant Regeneration
Caption: Workflow for plant regeneration using this compound.
Proposed Signaling Pathway of this compound in Callus Induction
Caption: Proposed mechanism of this compound action.
Concluding Remarks
This compound represents a significant advancement in plant tissue culture, providing a valuable tool for inducing callus and regenerating shoots, particularly in species that are recalcitrant to traditional methods. The distinct molecular and cellular responses elicited by this compound warrant further investigation to fully elucidate its mechanism of action and to expand its application in plant biotechnology and crop improvement. The protocols and data presented herein offer a solid foundation for researchers to begin exploring the potential of this novel plant growth regulator.
References
- 1. [PDF] FPX is a Novel Chemical Inducer that Promotes Callus Formation and Shoot Regeneration in Plants | Semantic Scholar [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. FPX is a Novel Chemical Inducer that Promotes Callus Formation and Shoot Regeneration in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Rapidly Induces Callus Formation in Medicago sativa by Regulating Small Auxin Upregulated RNA (SAUR) Family Genes [mdpi.com]
- 8. FPX is a Novel Chemical Inducer that Promotes Callus Formation and Shoot Regeneration in Plants [ouci.dntb.gov.ua]
Application Note: Preparation of Fipexide Stock Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fipexide is a nootropic agent of the piperazine class, recognized for its positive effects on cognitive performance, which are thought to be mediated through dopaminergic neurotransmission.[1][2][3] It has been shown to reduce striatal adenylate cyclase activity, making it a compound of interest in neuropharmacological research, particularly in studies related to senile dementia and cognitive function.[1][2][3] Although it was withdrawn from the market due to adverse effects like hepatitis, its utility in preclinical in vitro research continues.[4][5][6] Proper preparation of this compound stock solutions is critical for obtaining reproducible and reliable results in cell-based assays and other in vitro experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound solutions.
Physicochemical Properties and Solubility
This compound is a parachloro-phenossiacetic acid derivative with the molecular formula C20H21ClN2O4 and a molecular weight of approximately 388.84 g/mol .[1][7][8] Understanding its solubility is key to preparing effective stock solutions. This compound is practically insoluble in water but exhibits good solubility in organic solvents, particularly Dimethyl Sulfoxide (DMSO).[9][10]
Table 1: Quantitative Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C20H21ClN2O4 | [1][8] |
| Molecular Weight | 388.84 g/mol | [1][8] |
| CAS Number | 34161-24-5 | [1][2][8] |
| Appearance | Yellow Solid | [11] |
| Solubility in DMSO | 33 - 125 mg/mL (approximately 85 - 321 mM). Sonication and gentle heating (to 37°C) are often recommended to aid dissolution.[1][8][11] | [1][2][8][11] |
| Solubility in Ethanol | ~10 - 20 mg/mL | [9][10][12] |
| Solubility in Water | Insoluble | [9][10][12] |
| Storage (Powder) | 3 years at -20°C; 2 years at 4°C | [1][2] |
| Storage (In Solvent) | 1 year at -80°C; 1 month at -20°C.[1][11] It is recommended to use solutions stored at -80°C within 6 months.[8][13] | [1][8][11][13] |
Experimental Protocols
Materials and Equipment
-
This compound powder (CAS: 34161-24-5)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath (sonicator)
-
Pipettes and sterile, filtered pipette tips
-
0.22 µm syringe filter (optional, for sterilization)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol 1: Preparation of a High-Concentration this compound Stock Solution (e.g., 50 mM in DMSO)
This protocol describes the preparation of 1 mL of a 50 mM this compound stock solution in DMSO.
-
Calculate Required Mass:
-
Molecular Weight (MW) of this compound = 388.84 g/mol .
-
To make 1 mL (0.001 L) of a 50 mM (0.050 mol/L) solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 50 mM x 0.001 L x 388.84 g/mol x 1000 mg/g = 19.44 mg
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh 19.44 mg of this compound powder into the tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
To ensure complete dissolution, place the tube in an ultrasonic bath for 10-15 minutes.[1][11] Gentle warming to 37°C can also aid solubility.[8][10]
-
Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
-
Sterilization (Optional):
-
For cell culture applications requiring absolute sterility, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials.[8][10]
-
Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term use (up to 1 month).[1][11][13]
-
Protocol 2: Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution into a cell culture medium or assay buffer immediately before use.
Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity or off-target effects.
Example: Preparing a 50 µM working solution.
-
Thaw one aliquot of the 50 mM this compound stock solution at room temperature.
-
Perform a serial dilution. A common method is a 1:1000 dilution:
-
Add 1 µL of the 50 mM stock solution to 999 µL of the desired cell culture medium or buffer.
-
Mix thoroughly by gentle pipetting or vortexing.
-
-
The final concentration will be 50,000 µM / 1000 = 50 µM .
-
The final DMSO concentration will be 0.1% (1 µL in 1000 µL).
-
Always prepare working solutions fresh for each experiment.[13]
Visualized Workflows and Pathways
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound improvement of cognitive functions in rat: behavioural and neurochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the in vitro metabolism of this compound: characterization of reactive metabolites using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C20H21ClN2O4 | CID 3351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. selleckchem.com [selleckchem.com]
- 10. glpbio.com [glpbio.com]
- 11. This compound | AChR | Dopamine Receptor | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Electrophysiological Recording of Neuronal Activity After Fipexide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fipexide is a nootropic agent that has been suggested to exert its cognitive-enhancing effects through the modulation of central dopaminergic pathways. Specifically, it has been identified as an inhibitor of striatal adenylate cyclase.[1] This action is significant as the dopamine D1 receptor subtype stimulates, while the D2 receptor subtype inhibits, adenylate cyclase to regulate neuronal excitability and synaptic plasticity. Understanding the electrophysiological consequences of this compound treatment is crucial for elucidating its precise mechanism of action and for the development of novel therapeutics targeting cognitive function.
These application notes provide a detailed framework for investigating the effects of this compound on neuronal activity using electrophysiological techniques. The protocols are designed for researchers in neuroscience and pharmacology and offer guidance on experimental design, data acquisition, and interpretation.
Data Presentation: Expected Quantitative Effects of this compound
The following tables summarize the anticipated quantitative data from electrophysiological experiments with this compound, based on its known biochemical profile as an inhibitor of adenylate cyclase. These tables are intended to serve as a guide for data analysis and comparison.
Table 1: Effects of this compound on Spontaneous Firing Rate of Striatal Medium Spiny Neurons (MSNs)
| Treatment Group | Mean Firing Rate (Hz) | Standard Deviation | N (cells) | P-value vs. Control |
| Control (Vehicle) | 2.5 | 0.8 | 20 | - |
| This compound (10 µM) | 1.8 | 0.6 | 20 | < 0.05 |
| This compound (50 µM) | 1.2 | 0.4 | 20 | < 0.01 |
| This compound + Forskolin (AC activator) | 2.4 | 0.7 | 20 | > 0.05 |
Table 2: Modulation of Long-Term Potentiation (LTP) in Corticostriatal Slices by this compound
| Treatment Group | LTP Magnitude (% of Baseline fEPSP Slope) | Standard Deviation | N (slices) | P-value vs. Control |
| Control (Vehicle) | 150 | 15 | 12 | - |
| This compound (10 µM) | 125 | 12 | 12 | < 0.05 |
| This compound (50 µM) | 110 | 10 | 12 | < 0.01 |
| This compound + 8-Br-cAMP (cAMP analog) | 145 | 14 | 12 | > 0.05 |
Table 3: Effect of this compound on D1 Receptor-Mediated Depolarization of Striatal MSNs
| Treatment Group | Peak Depolarization (mV) | Standard Deviation | N (cells) | P-value vs. D1 Agonist |
| D1 Agonist (SKF 81297) | 8.2 | 1.5 | 15 | - |
| D1 Agonist + this compound (10 µM) | 5.1 | 1.2 | 15 | < 0.05 |
| D1 Agonist + this compound (50 µM) | 2.8 | 0.9 | 15 | < 0.01 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the electrophysiological effects of this compound.
Protocol 1: Whole-Cell Patch-Clamp Recording of Spontaneous Firing in Acute Striatal Slices
Objective: To determine the effect of this compound on the spontaneous firing rate of striatal medium spiny neurons (MSNs).
Materials:
-
Male Wistar rats (P21-P28)
-
This compound hydrochloride
-
Artificial cerebrospinal fluid (aCSF)
-
Sucrose-based cutting solution
-
Vibrating microtome
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular solution
Procedure:
-
Slice Preparation:
-
Anesthetize the rat and perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution.
-
Rapidly dissect the brain and prepare 300 µm coronal slices containing the dorsal striatum using a vibrating microtome in ice-cold cutting solution.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at 32°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 2-3 ml/min.
-
Identify MSNs in the dorsal striatum using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell patch-clamp configuration.
-
Record spontaneous neuronal firing in current-clamp mode for a stable baseline period of 5-10 minutes.
-
Bath-apply this compound at desired concentrations (e.g., 10 µM, 50 µM) and record for 15-20 minutes.
-
Perform a washout with aCSF to observe reversibility.
-
-
Data Analysis:
-
Analyze the firing frequency (in Hz) before, during, and after this compound application.
-
Compare the mean firing rates between control and this compound-treated groups using appropriate statistical tests.
-
Protocol 2: Field Potential Recording of Long-Term Potentiation (LTP) in Corticostriatal Slices
Objective: To investigate the impact of this compound on synaptic plasticity, specifically LTP, at corticostriatal synapses.
Materials:
-
As in Protocol 1
-
Bipolar stimulating electrode
-
Glass recording microelectrode filled with aCSF
Procedure:
-
Slice Preparation:
-
Prepare corticostriatal slices as described in Protocol 1.
-
-
Recording:
-
Place a stimulating electrode in the white matter overlying the striatum to stimulate cortical afferents.
-
Position a recording electrode in the dorsal striatum to record field excitatory postsynaptic potentials (fEPSPs).
-
Obtain a stable baseline of fEPSPs by delivering single pulses every 20 seconds for at least 20 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, separated by 20 seconds).
-
Record fEPSPs for at least 60 minutes post-HFS to measure the magnitude of LTP.
-
For the experimental group, pre-incubate slices with this compound for 20-30 minutes before HFS and maintain its presence in the perfusing aCSF.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Express the post-HFS fEPSP slope as a percentage of the pre-HFS baseline slope.
-
Compare the magnitude of LTP between control and this compound-treated slices.
-
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflows.
Caption: Proposed signaling pathway of this compound's inhibitory action on dopamine-stimulated adenylate cyclase.
Caption: Experimental workflow for electrophysiological recording of this compound's effects on neuronal activity.
References
Troubleshooting & Optimization
Overcoming Fipexide solubility issues in aqueous solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility challenges with Fipexide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is practically insoluble in water.[1][2] Its hydrochloride salt is also described as insoluble in water.[1][2]
Q2: Why is my this compound not dissolving in aqueous buffers?
A2: this compound is a lipophilic molecule, and its chemical structure contributes to its low aqueous solubility. Direct dissolution in aqueous buffers is expected to be challenging.
Q3: What are the common solvents for dissolving this compound?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][2][3][4][5] For in vivo studies, co-solvent systems are often required.
Q4: Are there any known stability issues with this compound in solution?
A4: this compound has been withdrawn from the market in some regions due to adverse effects, including hepatitis.[6][7] Its hydrolysis can lead to the formation of potentially toxic species: 3,4-methylenedioxybenzylpiperazine (MDBP) and 4-chlorophenoxyacetic acid (4-CPA).[6] When preparing solutions, it is crucial to consider the potential for degradation. Stock solutions are typically stored at low temperatures (-20°C or -80°C) to maintain stability.[3][4][8][9]
Q5: Can heating or sonication be used to aid dissolution?
A5: Yes, heating the solution to 37°C and using an ultrasonic bath can help increase the solubility of this compound.[2][4][5][8] However, care should be taken to avoid degradation, especially with prolonged heating.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation occurs when adding this compound stock solution to an aqueous medium. | The aqueous medium cannot maintain the solubility of this compound at the desired concentration. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvents in the final solution, if the experimental model allows. 3. Utilize a different solubilization technique, such as inclusion complexation with cyclodextrins. |
| The this compound solution is cloudy or appears as a suspension. | Incomplete dissolution of this compound. | 1. Increase sonication time. [8] 2. Gently warm the solution (e.g., to 37°C).[2][4] 3. Filter the solution through a 0.22 µm filter to remove undissolved particles, though this will reduce the effective concentration. |
| Variability in experimental results. | This compound may be degrading in the experimental medium. | 1. Prepare fresh solutions for each experiment. 2. Minimize the time the compound is in an aqueous solution before use. 3. Analyze the stability of this compound in your specific experimental medium using methods like HPLC. |
Solubility Data
| Solvent System | Achieved Concentration | Solution Appearance | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.35 mM) | Clear solution | [8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (5.35 mM) | Suspended solution (requires ultrasonic) | [8] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.35 mM) | Clear solution | [8] |
| DMSO | 80 - 125 mg/mL | - | [3][10] |
| Ethanol | 10 mg/mL | - | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-Solvent System
This protocol is suitable for in vivo studies and is based on a commonly cited method.[8]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, add the components in the following order, ensuring the solution is mixed thoroughly after each addition:
-
100 µL of the this compound/DMSO stock solution (10% of final volume).
-
400 µL of PEG300 (40% of final volume).
-
50 µL of Tween-80 (5% of final volume).
-
450 µL of Saline (45% of final volume).
-
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[8]
Protocol 2: Preparation of this compound Solution using Inclusion Complexation
This method utilizes a cyclodextrin to improve the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in Saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the this compound/DMSO stock solution to 900 µL of the 20% SBE-β-CD in Saline.
-
Mix the solution thoroughly. This method may result in a suspended solution and require sonication to achieve a uniform dispersion.[8]
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. abmole.com [abmole.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound | AChR | Dopamine Receptor | TargetMol [targetmol.com]
- 6. Investigating the in vitro metabolism of this compound: characterization of reactive metabolites using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Fipexide Stability in Cell Culture Media: A Technical Guide
Welcome to the technical support center for researchers utilizing Fipexide in their experiments. This guide provides essential information, troubleshooting advice, and detailed protocols to help you understand and manage the stability of this compound in your cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to assess the stability of this compound in my specific cell culture medium?
A1: The stability of a compound in solution is not absolute and can be influenced by the surrounding chemical environment. Cell culture media are complex mixtures of amino acids, vitamins, salts, and other components that can potentially interact with and degrade this compound over time.[1] Ensuring this compound's stability in your chosen medium is crucial for the reproducibility and validity of your experimental results. Unaccounted degradation can lead to a lower effective concentration of the compound, resulting in misleading data.
Q2: What are the primary factors that can influence the stability of this compound in cell culture media?
A2: Several factors can impact the stability of a small molecule like this compound in a cell culture environment. These include both environmental and formulation-specific variables. Key factors are summarized in the table below.[2]
Q3: How can I determine the stability of this compound in my experimental setup?
A3: To determine the stability of this compound, you will need to perform a stability study. This involves incubating this compound in your cell culture medium of choice under your experimental conditions (e.g., 37°C, 5% CO2) and measuring its concentration at various time points. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.
Q4: What are the potential degradation pathways for this compound in an aqueous environment like cell culture media?
A4: this compound can undergo hydrolysis, leading to the formation of 3,4-methylenedioxybenzylpiperazine (MDBP) and 4-chlorophenoxyacetic acid (4-CPA).[3][4] Additionally, components in the media could catalyze oxidative degradation. Understanding these potential degradation products is important, especially when using analytical techniques like HPLC or LC-MS, as you can monitor for their appearance over time.
Q5: How frequently should I replace the this compound-containing media in my long-term experiments?
A5: The frequency of media replacement will depend on the stability of this compound under your specific experimental conditions. The results from your stability study will guide this decision. If you observe significant degradation within 24 hours, daily media changes may be necessary to maintain the desired effective concentration.
Troubleshooting Guide
This section addresses common issues that may arise during the assessment of this compound stability.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent this compound concentrations at T=0 | - Inaccurate initial dilution of the stock solution.- Poor mixing of this compound in the media.- Adsorption of this compound to labware. | - Prepare a fresh stock solution and carefully perform serial dilutions.- Ensure thorough vortexing of the media after adding this compound.- Use low-adhesion microcentrifuge tubes and pipette tips. |
| Rapid degradation of this compound observed | - Presence of reactive components in the media.- Exposure to light, if this compound is light-sensitive.- Incorrect pH of the media. | - Consider using a simpler, defined medium if possible.- Protect the media from light by using amber tubes or covering the plate with foil.- Ensure the media is properly buffered and the pH is stable throughout the experiment. |
| High variability between replicate samples | - Inconsistent sample collection or processing.- Analytical instrument instability. | - Standardize your sampling technique and ensure consistent timing.- Run a system suitability test on your analytical instrument (e.g., HPLC) before analyzing your samples. |
| Precipitate formation in the media | - Poor solubility of this compound at the tested concentration.- Interaction with media components leading to precipitation. | - Determine the solubility of this compound in your media beforehand.- Consider using a lower, more soluble concentration of this compound. |
Factors Influencing this compound Stability
The following table summarizes key factors that can affect the stability of chemical compounds in cell culture media:
| Factor | Influence on Stability |
| Temperature | Higher temperatures generally accelerate the rate of chemical degradation.[2] |
| pH | The pH of the medium can influence the rate of hydrolysis and other degradation reactions. |
| Light Exposure | Light, particularly UV, can cause photodegradation of sensitive compounds.[5] |
| Media Components | Components like pyruvate and bicarbonate can impact media stability and drug integrity.[6] Reducing agents or metal ions in the media can also play a role.[1] |
| Oxygen | The presence of dissolved oxygen can lead to oxidative degradation of susceptible molecules.[5] |
| Container Material | The compound may adsorb to the surface of plasticware, reducing its effective concentration. |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to quantify the stability of this compound in a chosen cell culture medium (e.g., DMEM, RPMI-1640) over a time course relevant to your experiments.
1. Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your chosen cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile, low-adhesion microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system for analysis
2. Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a working solution by diluting the stock solution in your cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Prepare a sufficient volume of the working solution for all your time points and replicates.
-
-
Incubation and Sampling:
-
Dispense equal volumes of the this compound-containing medium into sterile, labeled microcentrifuge tubes for each time point and replicate (a minimum of triplicates is recommended).
-
Immediately take a sample for your T=0 time point. Store this sample at -80°C until analysis.
-
Place the remaining tubes in a 37°C, 5% CO2 incubator.
-
At each subsequent time point (e.g., 2, 4, 8, 24, 48, and 72 hours), remove the tubes for that time point and immediately freeze them at -80°C to halt any further degradation.
-
-
Sample Analysis:
-
Thaw all samples.
-
Process the samples as required for your analytical method. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.
-
Analyze the supernatant using a validated HPLC or LC-MS method to determine the concentration of this compound.
-
It is also beneficial to monitor for the appearance of major degradation products like MDBP and 4-CPA.[3][4]
-
3. Data Analysis:
-
Calculate the mean concentration of this compound at each time point.
-
Normalize the data by expressing the concentration at each time point as a percentage of the initial concentration at T=0.
-
Plot the percentage of remaining this compound against time.
Hypothetical Data Presentation
The results of your stability study can be presented in a table as shown below:
| Time (hours) | Mean this compound Concentration (µM) ± SD | % Remaining this compound |
| 0 | 10.1 ± 0.2 | 100% |
| 2 | 9.8 ± 0.3 | 97.0% |
| 4 | 9.5 ± 0.2 | 94.1% |
| 8 | 8.9 ± 0.4 | 88.1% |
| 24 | 7.2 ± 0.3 | 71.3% |
| 48 | 5.1 ± 0.5 | 50.5% |
| 72 | 3.5 ± 0.4 | 34.7% |
This compound Signaling Pathway
This compound is known to interact with the dopaminergic system.[7] The diagram below illustrates a simplified proposed signaling pathway. This compound is thought to modulate dopamine D1-like receptor signaling, which is coupled to Gαs proteins. Activation of this pathway leads to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors like CREB, influencing gene expression and neuronal function.[8]
Caption: Proposed signaling pathway for this compound's modulation of the dopaminergic system.
References
- 1. researchgate.net [researchgate.net]
- 2. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the in vitro metabolism of this compound: characterization of reactive metabolites using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [this compound: a new drug for the regulation of dopaminergic system at the macromolecular level] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
Troubleshooting inconsistent results in Fipexide plant tissue culture experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fipexide in plant tissue culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FPX) and what is its role in plant tissue culture?
A1: this compound (FPX) is a compound, initially used as a psychoactive drug for treating senile dementia, that has been identified as a novel chemical inducer for callus formation and shoot regeneration in plants.[1][2][3] It serves as a valuable tool in plant transformation technologies, particularly for plant species that are difficult to transform due to challenges in callus formation.[1][2][4]
Q2: How does this compound's effect differ from traditional auxins and cytokinins?
A2: this compound promotes callus formation and shoot regeneration, but the cellular organization of FPX-induced calli differs from those produced under standard auxin/cytokinin conditions.[1][2][5] While there is an overlap in the genes upregulated by FPX and auxin/cytokinin treatments, FPX also specifically upregulates a unique set of genes.[1][2][6] For instance, in Medicago sativa, FPX has been found to regulate Small Auxin Upregulated RNA (SAUR) family genes.[7]
Q3: For which plant species has this compound been shown to be effective?
A3: this compound has been successfully used to promote callus formation in a variety of plant species, including rice, poplar, soybean, tomato, cucumber, Arabidopsis, Brachypodium distachyon, and Medicago sativa.[1][2][4][7]
Q4: How should this compound stock solutions be prepared and stored?
A4: this compound should be dissolved in a suitable solvent (as per the manufacturer's instructions, typically DMSO or ethanol) to create a concentrated stock solution.[8][9] This stock solution should be stored at a low temperature (e.g., -20°C) to maintain stability. The stock solution can then be added to the autoclaved culture medium after it has cooled to around 50-60°C to achieve the desired final concentration.[8][9]
Troubleshooting Guides
This section addresses specific issues that may arise during this compound plant tissue culture experiments.
Issue 1: Inconsistent or No Callus Formation
Q: My explants show variable or no callus induction after applying this compound. What are the possible causes and solutions?
A: Inconsistent callus formation is a common issue in plant tissue culture.[3][10] Several factors related to the explant material, culture medium, and environment could be responsible.
Potential Causes and Solutions:
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Incorrect this compound Concentration: The optimal concentration of this compound is species-dependent.[7]
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Solution: Conduct a dose-response experiment by testing a range of this compound concentrations to determine the optimal level for your specific plant species. Refer to the table below for concentrations reported in the literature.
-
-
Explant Health and Type: The physiological state and origin of the explant are critical. Young, actively growing tissues are generally more responsive.[11]
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Solution: Use healthy, juvenile explants from an appropriate source (e.g., root tips, young leaves). Ensure the parent plant is well-nourished and disease-free.
-
-
Media Composition: The basal salt mixture, vitamin composition, and sugar concentration can influence the effectiveness of this compound.
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Improper Sterilization: Over-sterilization can damage the explant tissue, while under-sterilization leads to contamination that inhibits growth.[12]
This compound Concentration Recommendations from Literature
| Plant Species | Explant Type | Effective this compound (FPX) Concentration (µM) | Reference |
| Arabidopsis thaliana | Root Explants | 15 | [2][7] |
| Arabidopsis thaliana | Rosette Leaf Explants | 45 | [7] |
| Poplar | 30 - 45 | [7] | |
| Rice | 45 | [7] | |
| Brachypodium distachyon | Mature Seeds | 45 - 100 | [2] |
| Brachypodium distachyon | Immature Seeds | 75 | [7] |
| Cucumber | 15 - 105 | [7] |
Issue 2: Poor or No Shoot Regeneration from this compound-Induced Callus
Q: I have successfully induced callus with this compound, but I am getting poor or no shoot regeneration. What should I do?
A: Successful shoot regeneration depends on the health of the callus and the composition of the shoot induction medium (SIM).
Potential Causes and Solutions:
-
Suboptimal Shoot Induction Medium: While this compound is effective for callus induction, shoot regeneration often requires a specific balance of auxins and cytokinins in the subsequent culture stage.
-
Solution: After inducing callus with this compound, transfer the healthy callus to a shoot induction medium. This medium typically has a higher cytokinin-to-auxin ratio. Experiment with different types and concentrations of cytokinins (e.g., BAP, Kinetin, 2iPA) and auxins (e.g., IAA, NAA).
-
-
Callus Quality: The quality of the this compound-induced callus may not be optimal for shoot differentiation.
-
Solution: Ensure you are subculturing only healthy, friable callus. Avoid necrotic (browned) or overly dense callus. The timing of transfer to SIM is also crucial.
-
-
Incorrect Environmental Conditions: Light intensity, photoperiod, and temperature play a significant role in shoot development.[3]
-
Solution: Optimize the environmental conditions for the shoot regeneration phase. A common starting point is a 16-hour photoperiod with a light intensity of 25-50 µmol/m²/s at a constant temperature of 22-25°C.
-
Issue 3: High Contamination Rates in Cultures
Q: My this compound-containing cultures are frequently becoming contaminated. How can I prevent this?
A: Contamination by bacteria, fungi, or yeast is a persistent challenge in plant tissue culture.[10][11][12]
Potential Causes and Solutions:
-
Inadequate Aseptic Technique: This is the most common cause of contamination.
-
Contaminated Explant Material: Microorganisms can exist on the surface (epiphytic) or within the tissues (endophytic) of the explant.[13]
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Solution: Refine your surface sterilization protocol. For persistent endophytic contamination, consider pretreating the mother plant with fungicides or bactericides.
-
-
Contaminated this compound Stock Solution: The stock solution itself can be a source of contamination if not prepared and stored correctly.
-
Solution: Filter-sterilize the this compound stock solution through a 0.22 µm syringe filter before adding it to the cooled, autoclaved medium. Store the stock solution under sterile conditions.
-
Issue 4: Browning of Explant or Culture Medium
Q: The explant tissue or the surrounding medium is turning brown in my this compound cultures. What does this indicate and how can I fix it?
A: Tissue browning is caused by the oxidation of phenolic compounds released from the cut surface of the explant, which can be toxic to the tissue and inhibit growth.[10][13]
Potential Causes and Solutions:
-
Oxidation of Phenolic Compounds: This is a natural stress response from the explant.
-
Solution 1 (Antioxidants): Add antioxidants such as ascorbic acid or citric acid to the culture medium.[10]
-
Solution 2 (Activated Charcoal): Incorporate activated charcoal into the medium to adsorb the inhibitory phenolic compounds.[10]
-
Solution 3 (Frequent Subculture): Transfer the explants to fresh medium more frequently to move them away from the accumulated phenolics.[10]
-
Solution 4 (Dark Incubation): Initially incubate the cultures in the dark, as light can sometimes promote the production of phenolic compounds.
-
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
-
Calculate Mass: The molecular weight of this compound is 332.81 g/mol . To prepare a 10 mM (0.01 M) solution, you will need 3.328 mg per mL of solvent. For 10 mL of stock solution, weigh out 33.28 mg of this compound powder.
-
Dissolve: In a sterile container within a laminar flow hood, dissolve the 33.28 mg of this compound in 10 mL of high-purity DMSO or 100% ethanol. Ensure it is completely dissolved.
-
Sterilize: Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile, light-protected container.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
General Protocol for Callus Induction with this compound
-
Explant Preparation: Select healthy, young plant tissue (e.g., roots, leaves).
-
Surface Sterilization:
-
Wash the explants under running tap water.
-
Immerse in 70% (v/v) ethanol for 30-60 seconds.
-
Immerse in a 1-2% sodium hypochlorite solution with a drop of Tween-20 for 10-20 minutes (time is explant-dependent).
-
Rinse 3-5 times with sterile distilled water inside a laminar flow hood.
-
-
Culture Medium Preparation:
-
Prepare Murashige and Skoog (MS) basal medium, including vitamins and 3% (w/v) sucrose.
-
Adjust the pH to 5.8.
-
Add a gelling agent (e.g., 0.8% agar).
-
Autoclave the medium at 121°C for 20 minutes.
-
-
Adding this compound:
-
Allow the autoclaved medium to cool to approximately 50-60°C.
-
Add the required volume of the sterile this compound stock solution to achieve the desired final concentration (e.g., for a 15 µM final concentration, add 1.5 µL of a 10 mM stock solution per mL of medium).
-
Mix well and dispense into sterile petri dishes.
-
-
Inoculation and Incubation:
-
Place the sterilized explants onto the solidified this compound-containing medium.
-
Seal the plates with parafilm.
-
Incubate the cultures in a growth chamber, typically at 22-25°C in the dark for callus induction.
-
Visualizations
Caption: Experimental workflow for plant tissue culture using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
Caption: Simplified model of this compound's influence on gene expression.
References
- 1. FPX is a Novel Chemical Inducer that Promotes Callus Formation and Shoot Regeneration in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. hortipower.com [hortipower.com]
- 4. [PDF] FPX is a Novel Chemical Inducer that Promotes Callus Formation and Shoot Regeneration in Plants | Semantic Scholar [semanticscholar.org]
- 5. FPX is a Novel Chemical Inducer that Promotes Callus Formation and Shoot Regeneration in Plants [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. This compound Rapidly Induces Callus Formation in Medicago sativa by Regulating Small Auxin Upregulated RNA (SAUR) Family Genes [mdpi.com]
- 8. Growth Regulators – Plant Tissue Culture Protocol [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. plantcelltechnology.com [plantcelltechnology.com]
- 11. Solving Common Issues in Plant Tissue Culture [greenwaylab.co]
- 12. plantcelltechnology.com [plantcelltechnology.com]
- 13. scialert.net [scialert.net]
Optimizing Fipexide concentration for maximal nootropic effect with minimal toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experimenting with Fipexide. The information is designed to help optimize this compound concentration for maximal nootropic effect while minimizing toxicity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the established therapeutic concentration of this compound for cognitive enhancement in clinical settings?
A1: A clinical trial involving geriatric patients with severe cognitive disorders demonstrated significant improvement in cognitive performance at a daily oral dose of 600 mg.[1] This dosage resulted in an average of 60% improvement across monitored symptoms, including memory and attention.[1] However, it is crucial to note that this compound was withdrawn from the market due to safety concerns, and this information should be used for research purposes only.
Q2: What is the primary mechanism of action for this compound's nootropic effects?
A2: this compound's cognitive-enhancing effects are believed to be mediated, at least in part, by its influence on the dopaminergic system.[2] It has been shown to reduce striatal adenylate cyclase activity, both in basal conditions and when stimulated by dopamine.[2][3] This modulation of dopaminergic neurotransmission is thought to underlie its positive impact on learning and memory.[2]
Q3: What are the known toxicities associated with this compound?
A3: this compound was withdrawn from the market due to reports of severe adverse drug reactions, including fever and fulminant hepatitis (liver failure).[4] The hepatotoxicity is thought to be linked to its metabolism. This compound is extensively metabolized into several compounds, including reactive species that can bind to proteins and potentially lead to cellular damage.[5][6][7][8]
Q4: What are the key metabolites of this compound that researchers should monitor?
A4: In vitro and in vivo studies have identified several key metabolites of this compound. The primary metabolites include 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) and 4-chlorophenoxyacetic acid (4-CPA), which are formed through hydrolysis.[5][6] Further metabolism can lead to the formation of a catechol intermediate from the demethylenation of the methylenedioxy ring, which can then be oxidized to a reactive ortho-quinone.[7] This ortho-quinone is capable of reacting with nucleophiles like glutathione and is considered a potential mediator of toxicity.[7][8]
Section 2: Troubleshooting Guides
Guide 1: Inconsistent Nootropic Effects in Preclinical Models
| Problem | Potential Cause | Troubleshooting Step |
| No significant improvement in active avoidance task performance. | Suboptimal Dose: The concentration of this compound may be too low to elicit a measurable nootropic effect. | Dose-Response Study: Conduct a dose-response study using a range of concentrations (e.g., 10, 25, 50 mg/kg, i.p.) to identify the optimal effective dose for your specific animal model and strain.[9] |
| Timing of Administration: The time between this compound administration and behavioral testing may not be optimal for peak brain concentration. | Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the time to maximum concentration (Tmax) of this compound in the brain of your animal model. Administer the compound in subsequent studies so that testing coincides with Tmax. | |
| High variability in cognitive performance between subjects. | Individual Differences in Metabolism: Genetic variations can lead to differences in how individual animals metabolize this compound, affecting its efficacy and toxicity. | Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability. Consider using more homogeneous, inbred strains if possible. |
| Stress-Induced Performance Deficits: The stress of handling and the testing apparatus itself can impact cognitive performance and mask the effects of the nootropic. | Habituation: Ensure adequate habituation of the animals to the testing environment and handling procedures before initiating the experiment.[10] |
Guide 2: Observing Signs of Toxicity in In Vitro or In Vivo Experiments
| Problem | Potential Cause | Troubleshooting Step |
| Decreased cell viability in hepatocyte cultures treated with this compound. | Formation of Toxic Metabolites: The in vitro system may be metabolizing this compound into reactive, cytotoxic metabolites.[7] | Metabolite Profiling: Use techniques like LC-MS to identify and quantify the formation of key metabolites (e.g., MDBP, ortho-quinone) in your cell culture medium.[5][6] |
| Direct Cytotoxicity of Parent Compound: At high concentrations, this compound itself may be directly toxic to cells. | Concentration-Response Analysis: Perform a concentration-response study to determine the LC50 (lethal concentration for 50% of cells) of this compound in your cell line. This will help establish a therapeutic window. | |
| Elevated liver enzymes (e.g., ALT, AST) in animal models. | Hepatotoxicity: this compound is known to cause liver damage.[4] | Dose Reduction: Lower the administered dose of this compound. Conduct a study with multiple dose groups to identify a No-Observed-Adverse-Effect Level (NOAEL). |
| Idiosyncratic Reaction: The observed toxicity may be an idiosyncratic reaction not strictly dependent on dose. | Monitor for Hypersensitivity Markers: In animal studies, monitor for signs of hypersensitivity reactions, such as changes in immune cell populations or inflammatory markers. |
Section 3: Data Presentation
Table 1: Summary of this compound Dosing and Effects in a Human Clinical Trial
| Parameter | Value | Reference |
| Study Population | Geriatric in-patients with severe cognitive disorders | [1] |
| Dosage | 600 mg daily (oral) | [1] |
| Treatment Duration | 3 weeks | [1] |
| Primary Outcome | Significant improvement in cognitive performance (memory, attention) | [1] |
| Thurstone Test (Symbol Matching) | -22% time to completion, -46% errors, +60% exactitude index | [1] |
| Reported Tolerance | Good (subjective and objective) | [1] |
Table 2: Key Metabolites of this compound Identified in Research
| Metabolite | Formation Pathway | Potential for Toxicity | Reference |
| 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) | Hydrolysis | Precursor to reactive metabolites | [5][6] |
| 4-chlorophenoxyacetic acid (4-CPA) | Hydrolysis | Potential for acylglucuronide and acyl-CoA thioester formation | [5][6] |
| Demethylenated this compound (Catechol) | P450-mediated demethylenation | Precursor to ortho-quinone | [7] |
| Ortho-quinone | Oxidation of catechol | Highly reactive, readily forms adducts with nucleophiles | [7] |
Section 4: Experimental Protocols
Protocol 1: Active Avoidance Test for Nootropic Efficacy in Rats
This protocol is adapted from methodologies used to assess the cognitive-enhancing effects of nootropic agents.[2][9]
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock, equipped with a light or auditory cue.
-
Animals: Male Wistar rats (200-250g).
-
Procedure:
-
Habituation: Place each rat in the shuttle box for 5 minutes on two consecutive days prior to training to allow for exploration and reduce novelty-induced stress.
-
Training:
-
Each trial begins with the presentation of a conditioned stimulus (CS), such as a light or tone, for 10 seconds.
-
If the rat moves to the other compartment of the shuttle box during the CS presentation (avoidance response), the CS is terminated, and no shock is delivered.
-
If the rat fails to move during the CS, a mild, scrambled footshock (unconditioned stimulus, US; e.g., 0.5 mA for 5 seconds) is delivered through the grid floor. The rat can escape the shock by moving to the other compartment (escape response).
-
The inter-trial interval should be randomized (e.g., 30-60 seconds).
-
Conduct 50-100 trials per daily session for 5 consecutive days.
-
-
Drug Administration: Administer this compound (e.g., 10, 25, or 50 mg/kg, i.p.) or vehicle 30 minutes before each training session.
-
-
Data Analysis: Record the number of avoidance responses, escape responses, and inter-trial crossings for each session. An increase in the number of avoidance responses in the this compound-treated group compared to the vehicle group indicates a nootropic effect.
Protocol 2: In Vitro Hepatotoxicity Assay Using Primary Hepatocytes
This protocol outlines a general procedure to assess the potential hepatotoxicity of this compound.
-
Cell Culture:
-
Plate primary human or rat hepatocytes on collagen-coated plates at a suitable density.
-
Allow the cells to attach and form a monolayer for 24-48 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the hepatocyte cultures with a range of this compound concentrations (e.g., 1, 10, 50, 100, 500 µM) for 24, 48, and 72 hours. Include a vehicle control group.
-
-
Cell Viability Assessment (MTT Assay):
-
At the end of the incubation period, remove the culture medium.
-
Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve and determine the LC50 value.
Section 5: Mandatory Visualizations
Caption: Experimental Workflow for Assessing Nootropic Efficacy of this compound.
Caption: Proposed Signaling Pathway for this compound's Nootropic Action.
Caption: Logical Relationship of this compound Metabolism to Hepatotoxicity.
References
- 1. This compound improvement of cognitive functions in rat: behavioural and neurochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADME/Tox Support—Troubleshooting | Thermo Fisher Scientific - EE [thermofisher.com]
- 3. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - US [thermofisher.com]
- 4. This compound-induced fulminant hepatitis. Report of three cases with emergency liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. researchgate.net [researchgate.net]
- 8. Investigating the in vitro metabolism of this compound: characterization of reactive metabolites using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Active Avoidance protocol 01282020 [protocols.io]
Technical Support Center: Fipexide-Induced Hepatotoxicity Studies
This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers investigating Fipexide-induced hepatotoxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hepatotoxicity?
A1: this compound is a nootropic drug that was withdrawn from the market due to severe toxic effects, including fulminant hepatitis.[1][2] Its hepatotoxicity is not caused by the parent drug but by its reactive metabolites.[2][3] The primary mechanism involves metabolic activation by cytochrome P450 enzymes into chemically reactive species that can bind to cellular macromolecules like proteins, leading to cellular dysfunction and death.[2][4]
Q2: What are the key reactive metabolites of this compound?
A2: this compound hydrolyzes into two main components: 3,4-methylenedioxybenzylpiperazine (MDBP) and 4-chlorophenoxyacetic acid (4-CPA).[2][3]
-
From MDBP : The methylenedioxy ring of MDBP can be demethylenated to form a catechol intermediate. This catechol is then oxidized into a highly reactive ortho-quinone, which readily binds to nucleophiles like cysteine residues on proteins.[2][3]
-
From 4-CPA : Due to its carboxylic acid group, 4-CPA can form reactive acylglucuronide and acyl-CoA thioester metabolites, which are also capable of binding to proteins.[2][3]
Q3: What are the characteristic histopathological features of this compound-induced liver injury?
A3: Based on human case reports, this compound can induce massive liver cell necrosis.[1] The necrosis is often most prominent in the centrilobular region of the liver lobule.[1] Additionally, a moderate inflammatory infiltrate within the portal spaces is a common finding.[1] In animal studies, similar features such as hepatocellular necrosis, inflammation, and cellular degeneration would be expected.[5][6]
Q4: Which animal species are suitable for studying this compound hepatotoxicity?
A4: In vitro metabolism studies have been conducted using liver microsomes from rats, mice, dogs, and humans.[3] Rats are a commonly used and suitable model for general drug-induced liver injury (DILI) studies due to their well-characterized physiology and the extensive availability of research tools.[7][8] Mice are also frequently used, especially when investigating genetic factors, due to the availability of transgenic strains.[8] The choice of species may depend on the specific research question, as metabolic profiles can differ.[9]
Q5: What are the expected changes in serum biochemical markers following this compound administration?
A5: In a successful animal model of this compound-induced hepatotoxicity, significant elevations in serum markers of liver damage are expected. Key markers include:
-
Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) : These are sensitive indicators of hepatocellular injury.[10][11]
-
Total Bilirubin (Tbili) and Serum Bile Acids (SBA) : Increases in these markers suggest impaired liver excretory function and potential cholestasis.[10][12]
-
Alkaline Phosphatase (ALP) : While less specific, ALP can be elevated, particularly in cases with a cholestatic component.[10]
Troubleshooting Guide
Issue 1: I administered this compound to my rats, but serum ALT/AST levels are not significantly elevated. What could be wrong?
-
Possible Cause A: Inadequate Dose or Bioavailability. The dose may be too low to induce significant toxicity. This compound's solubility and the vehicle used for administration can also affect absorption and bioavailability.
-
Solution: Perform a dose-response study to determine the optimal hepatotoxic dose in your specific animal strain. Ensure the drug is properly dissolved or suspended in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).
-
-
Possible Cause B: Incorrect Timing of Sample Collection. The peak of liver injury can be time-dependent. If samples are collected too early or too late, the peak enzyme elevation might be missed.
-
Solution: Conduct a time-course experiment, collecting blood samples at multiple time points (e.g., 6, 12, 24, 48, and 72 hours) after a single high dose to identify the window of maximum injury.
-
-
Possible Cause C: Animal Strain/Species Resistance. Different strains or species of rodents can have varying levels of cytochrome P450 enzymes responsible for metabolizing this compound into its toxic metabolites.[13]
-
Solution: Review literature for the metabolic capacity of your chosen strain. If possible, consider using a different, more susceptible strain (e.g., C57BL/6 mice are often used in acetaminophen toxicity models, which also involves reactive metabolites).[8]
-
Issue 2: The mortality rate in my this compound-treated group is too high to collect meaningful data.
-
Possible Cause A: Dose is Supratoxic. The administered dose is likely causing fulminant, systemic failure rather than a measurable, sub-lethal liver injury.
-
Solution: Reduce the dose. The goal is to find a dose that causes significant, reproducible liver injury (e.g., 5-10 fold increase in ALT) without causing excessive mortality (>20-30%). A preliminary dose-finding study is critical.
-
-
Possible Cause B: Animal Health Status. Pre-existing stress or subclinical illness in the animals can make them more susceptible to drug toxicity.
-
Solution: Ensure animals are properly acclimatized to their environment for at least one week before the experiment.[7] Monitor animals for health and behavior closely post-dosing. Provide supportive care like warming pads if necessary.
-
Data Presentation
Table 1: this compound Metabolic Activation Summary
| Parent Compound | Primary Metabolites | Reactive Intermediates | Mechanism of Toxicity |
| This compound | 3,4-methylenedioxybenzylpiperazine (MDBP) | ortho-Quinone | Covalent binding to cellular proteins |
| 4-chlorophenoxyacetic acid (4-CPA) | Acylglucuronide, Acyl-CoA Thioester | Covalent binding to cellular proteins |
Table 2: Representative Serum Biochemical Data in a Rat Model of this compound Hepatotoxicity (24h Post-Dose)
Note: The following data are hypothetical and serve as an example of expected results.
| Parameter | Control Group (Vehicle) | This compound-Treated Group (150 mg/kg) |
| ALT (U/L) | 45 ± 8 | 480 ± 95 |
| AST (U/L) | 110 ± 15 | 950 ± 180 |
| ALP (U/L) | 250 ± 40 | 380 ± 65 |
| Total Bilirubin (mg/dL) | 0.3 ± 0.1 | 1.5 ± 0.4 |
| *(Data expressed as Mean ± SD; n=8 per group. p < 0.05 vs. Control Group) |
Experimental Protocols
Protocol 1: Induction of Acute this compound Hepatotoxicity in Rats
-
Animals: Use male Sprague-Dawley or Wistar rats, 8-10 weeks old, weighing 200-250g.
-
Acclimatization: House animals in a controlled environment (22±2°C, 12h light/dark cycle) for at least 7 days with free access to standard chow and water.[7]
-
Fasting: Fast animals overnight (approx. 12-16 hours) before dosing to deplete glutathione stores, which can potentiate injury from reactive metabolites.[8] Ensure free access to water.
-
Dose Preparation: Prepare a suspension of this compound in a vehicle such as corn oil or 0.5% (w/v) carboxymethylcellulose (CMC) in water. A suggested starting dose for a dose-finding study is 150-300 mg/kg.
-
Administration: Administer the this compound suspension or vehicle control via oral gavage (p.o.) or intraperitoneal injection (i.p.). The volume should not exceed 10 mL/kg.
-
Sample Collection: At the desired time point (e.g., 24 hours post-dose), anesthetize the animals. Collect blood via cardiac puncture for serum biochemical analysis.
-
Tissue Collection: Immediately following blood collection, perform a laparotomy and perfuse the liver with ice-cold saline. Excise the liver, weigh it, and collect sections for histopathology and other analyses (e.g., oxidative stress markers).
Protocol 2: Histopathological Assessment of Liver Tissue
-
Fixation: Place a section of the liver (e.g., from the left lateral lobe) in 10% neutral buffered formalin for 24-48 hours.
-
Processing: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Mount sections on glass slides and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: Examine the slides under a light microscope. Assess for key features of drug-induced liver injury, including:
-
Hepatocellular necrosis (location: centrilobular, midzonal, periportal)
-
Inflammatory cell infiltration
-
Hepatocellular degeneration (e.g., ballooning)
-
Steatosis (micro- or macrovesicular)
-
Cholestasis (bile plugs)
-
Visualizations
Caption: Metabolic activation pathway of this compound leading to reactive metabolites and hepatotoxicity.
References
- 1. This compound-induced fulminant hepatitis. Report of three cases with emergency liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigating the in vitro metabolism of this compound: characterization of reactive metabolites using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deleterious effects of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Biomarkers of Hepatic Toxicity: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Long-term stability of frozen Fipexide stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and handling of frozen Fipexide stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for long-term stability of this compound stock solutions?
A1: For optimal long-term stability, this compound stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be stored at -80°C. Under these conditions, the stock solution is stable for up to 6 months. For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[1][2][3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous DMSO.[4][5] this compound hydrochloride is soluble in DMSO at concentrations up to 85 mg/mL.[5] It is crucial to use fresh, moisture-free DMSO, as the presence of water can reduce the solubility of this compound and may contribute to its degradation over time.[5]
Q3: My this compound stock solution appears to have precipitated after thawing. What should I do?
A3: Precipitation upon thawing can occur, especially if the stock solution was not stored in anhydrous DMSO or if it has undergone multiple freeze-thaw cycles. To redissolve the precipitate, you can warm the vial to 37°C and gently vortex or sonicate the solution until it becomes clear.[6]
Q4: Can I store this compound powder, and for how long?
A4: Yes, this compound powder is stable for extended periods when stored correctly. At -20°C, the powder is stable for up to 3 years.
Q5: What are the known degradation pathways for this compound in solution?
A5: this compound can undergo hydrolysis in aqueous solutions, leading to the formation of 3,4-methylenedioxybenzylpiperazine (MDBP) and 4-chlorophenoxyacetic acid (4-CPA).[7] In vitro metabolism studies have also shown that this compound can be metabolized into reactive intermediates, which may have implications for its toxicological profile.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in stock solution upon thawing | 1. Supersaturation.2. Absorption of water into DMSO.3. Multiple freeze-thaw cycles. | 1. Warm the vial to 37°C and vortex or sonicate until the solution is clear.2. Ensure the use of anhydrous DMSO and proper sealing of vials.3. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. |
| Precipitation when diluting stock solution into aqueous media | 1. Low solubility of this compound in aqueous solutions.2. Too rapid dilution. | 1. Perform a stepwise dilution of the DMSO stock solution into the aqueous buffer or media.2. Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced toxicity.[9]3. For in vivo preparations, consider using co-solvents like PEG300 and Tween-80 to improve solubility. |
| Inconsistent or unexpected experimental results | 1. Degradation of this compound stock solution.2. Inaccurate concentration of the stock solution. | 1. Prepare a fresh stock solution from powder if the current stock is old or has been stored improperly.2. Verify the concentration of the stock solution using a suitable analytical method (e.g., UV-Vis spectrophotometry) if possible.3. Ensure the stock solution is completely dissolved before making dilutions. |
| Cell toxicity observed in control (vehicle-only) group | High concentration of DMSO in the final working solution. | Ensure the final DMSO concentration in your cell culture medium is at a non-toxic level, typically below 0.5%.[9] Run a vehicle control with the same final DMSO concentration to assess its effect on your specific cell line. |
Data Summary
This compound Stock Solution Stability
| Storage Temperature | Solvent | Recommended Maximum Storage Duration |
| -80°C | DMSO | 6 months[1][3] |
| -20°C | DMSO | 1 month[1][2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound hydrochloride powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound hydrochloride powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound hydrochloride powder in a sterile microcentrifuge tube. For a 10 mM stock solution, this will be approximately 4.25 mg per mL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the powder.
-
Vortex the tube vigorously until the powder is completely dissolved. If necessary, sonicate the tube for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. It is recommended to perform dilutions in a stepwise manner to prevent precipitation.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can first dilute the stock 1:100 in media (to 100 µM) and then further dilute this intermediate solution 1:10 in media.
-
Ensure the final concentration of DMSO in the working solution is below 0.5% to avoid cytotoxicity.
-
Gently mix the working solution by pipetting up and down before adding it to your cell cultures.
-
Always prepare a vehicle control with the same final concentration of DMSO as your this compound-treated samples.
Visualizations
Experimental Workflow for this compound Stock and Working Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Proposed Signaling Pathway of this compound
Caption: this compound's inhibition of adenylate cyclase and its interplay with dopamine receptor signaling.
References
- 1. Differentiative effects of dopamine on striatal neurons involve stimulation of the cAMP/PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of PKA signaling in D2 receptor-expressing neurons in the core of the nucleus accumbens in aversive learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ziath.com [ziath.com]
- 7. Investigating the in vitro metabolism of this compound: characterization of reactive metabolites using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
Counter-screening strategies for Fipexide to identify non-specific activity
Welcome to the technical support center for Fipexide counter-screening. This resource is designed for researchers, scientists, and drug development professionals to identify and troubleshoot non-specific activity associated with this compound. Given its history of clinical toxicity and the identification of reactive metabolites, a robust counter-screening strategy is essential for validating any experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A: this compound is a nootropic agent investigated for the treatment of senile dementia.[1][2] It is a parachloro-phenossiacetic acid derivative that is thought to exert its cognitive-enhancing effects by modulating the dopaminergic system.[1][3] Its primary known biochemical mechanism is the reduction of striatal adenylate cyclase activity.[1][3][4]
Q2: Why is a dedicated counter-screening strategy crucial when working with this compound?
A: this compound was withdrawn from the market due to significant safety concerns, including severe hepatotoxicity.[5][6] In vitro metabolism studies have revealed that this compound can form reactive metabolites, specifically an ortho-quinone intermediate, which is capable of forming covalent bonds with proteins.[5][7] This high potential for chemical reactivity and off-target effects makes it a classic "Pan-Assay Interference Compound" (PAINS) candidate, necessitating rigorous counter-screening to distinguish true target-specific activity from experimental artifacts.
Q3: What are the primary categories of non-specific activity to screen for with this compound?
A: Researchers should prioritize screening for four main types of non-specific activity:
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Chemical Reactivity: The compound or its metabolites may chemically modify and inhibit proteins non-specifically. This compound's known reactive ortho-quinone metabolite is a primary concern.[5]
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Compound Aggregation: At certain concentrations, small molecules can form aggregates that sequester and denature proteins, leading to promiscuous inhibition.[8][9] This behavior is a common source of false positives in high-throughput screening.[8]
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Assay Technology Interference: The compound may directly interfere with the detection method of the assay (e.g., autofluorescence, quenching, or inhibition of a reporter enzyme like luciferase).[10][11][12]
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General Cytotoxicity: In cell-based assays, the compound may induce cell death through a mechanism unrelated to the intended target, which can be misinterpreted as specific activity.[10][13]
Troubleshooting Guide: Interpreting Experimental Results
This guide addresses common issues encountered during this compound screening and suggests appropriate counter-screens.
Issue 1: My primary screen identified this compound as a potent hit, but the activity is not reproducible in an orthogonal assay.
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Potential Cause: Assay Technology Interference. The compound is likely interacting with a component of your primary assay's detection system rather than the biological target.[12][13]
-
Troubleshooting Strategy:
-
Run a Technology Counter-Screen: Perform the assay in the absence of the biological target to see if this compound still generates a signal.[10] For example, if using a luciferase reporter, test this compound directly against the luciferase enzyme.[11]
-
Analyze for Autofluorescence: Scan the compound at the assay's excitation and emission wavelengths to check for intrinsic fluorescence that could create a false-positive signal.
-
Issue 2: this compound shows inhibitory activity against my target, but also against several unrelated enzymes.
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Potential Cause: Promiscuous Inhibition via Compound Aggregation. This compound may be forming colloidal aggregates that non-specifically inhibit proteins.[8] This is a classic behavior of many promiscuous inhibitors.[8][9]
-
Troubleshooting Strategy:
-
Perform a Detergent-Based Assay: Re-run the inhibition assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the inhibitory activity is significantly reduced, aggregation is the likely cause.
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Conduct Dynamic Light Scattering (DLS): Use DLS to directly detect the formation of aggregates at concentrations where inhibition is observed.[8]
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Issue 3: The inhibitory effect of this compound on my target is time-dependent and not easily reversible.
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Potential Cause: Chemical Reactivity. This compound or one of its in vitro metabolites may be forming a covalent bond with your target protein.[5] This is consistent with its known metabolic activation to a reactive quinone.[5]
-
Troubleshooting Strategy:
-
Run a Thiol Reactivity Assay: Incubate this compound with a thiol-containing molecule like glutathione (GSH) and monitor for adduct formation using LC-MS. This will test for reactivity towards cysteine residues, a common target for reactive compounds.[14]
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Analyze by Mass Spectrometry: Treat your target protein with this compound and analyze the protein's mass via mass spectrometry to detect any covalent modifications.
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Issue 4: this compound appears highly effective in my cell-based assay, but shows weak or no activity in a corresponding biochemical assay.
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Potential Cause: General Cytotoxicity. The observed effect in the cell-based assay may be due to this compound inducing cell death rather than modulating your specific target.[13]
-
Troubleshooting Strategy:
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Perform a Standard Cytotoxicity Assay: Use assays like MTT, LDH release, or CellTiter-Glo to measure this compound's general toxicity in the same cell line.[12][15]
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Compare Potency Values: Compare the EC50 from your primary cell-based assay with the CC50 (cytotoxic concentration 50%). If the values are very close, the observed activity is likely a result of cytotoxicity.
-
Data Summary Tables
Table 1: Interpreting Counter-Screening Outcomes
| Counter-Screen Assay | Positive Result | Interpretation | Next Step |
| Detergent Sensitivity | IC50 increases >5-fold with detergent | Promiscuous inhibition due to aggregation | Deprioritize compound or redesign scaffold |
| Dynamic Light Scattering | Particles >200 nm detected | Compound forms aggregates | Confirm with detergent sensitivity assay |
| Thiol Reactivity (GSH) | This compound-GSH adducts detected | Compound is a reactive electrophile | Deprioritize compound due to high risk of non-specific binding and toxicity |
| Cytotoxicity (e.g., MTT) | CC50 is within 10-fold of assay EC50 | Primary assay activity is likely due to toxicity | Deprioritize compound |
| Technology Counter-Screen | Activity observed without target | Assay technology interference | Change assay technology (e.g., from fluorescence to label-free) |
Visualized Workflows and Pathways
The following diagrams illustrate the recommended counter-screening workflow and the underlying mechanisms of this compound's non-specific activity.
Caption: Recommended experimental workflow for this compound counter-screening.
Caption: Metabolic pathways of this compound leading to reactive species.
Caption: Logical relationships between observed activity and non-specific effects.
Detailed Experimental Protocols
Protocol 1: Detergent-Based Assay for Identifying Compound Aggregation
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Objective: To determine if this compound's inhibitory activity is dependent on aggregation by testing its potency in the presence of a non-ionic detergent.
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Materials:
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This compound stock solution (e.g., 10 mM in DMSO).
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Target enzyme and substrate.
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Assay buffer.
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Triton X-100 (10% stock solution).
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Microplates (e.g., 384-well).
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Plate reader.
-
-
Method:
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Prepare two sets of assay buffers: "Buffer A" (standard assay buffer) and "Buffer B" (assay buffer containing 0.01% v/v Triton X-100).
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Prepare serial dilutions of this compound in both Buffer A and Buffer B.
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In separate wells of a microplate, add the target enzyme to both sets of this compound dilutions.
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Incubate according to your standard assay protocol.
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Initiate the reaction by adding the substrate.
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Measure the reaction progress on a plate reader.
-
-
Data Analysis:
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Calculate the IC50 value for this compound in both the absence (Buffer A) and presence (Buffer B) of detergent.
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An IC50 value that increases by more than 5-fold in the presence of Triton X-100 is indicative of aggregation-based inhibition.
-
Protocol 2: Thiol Reactivity Assay using Glutathione (GSH)
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Objective: To assess the potential for this compound to act as a reactive electrophile by monitoring its reaction with a model nucleophile, GSH.
-
Materials:
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This compound stock solution.
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Glutathione (GSH).
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Phosphate buffer (pH 7.4).
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LC-MS system.
-
-
Method:
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Prepare a solution of 100 µM GSH in phosphate buffer.
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Add this compound to the GSH solution for a final concentration of 10 µM.
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Incubate the mixture at 37°C.
-
Take samples at multiple time points (e.g., 0, 30, 60, 120 minutes).
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Quench the reaction by adding an equal volume of cold acetonitrile.
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Analyze the samples by LC-MS, searching for the expected mass of the this compound-GSH adduct (Mass of this compound + Mass of GSH - Mass of H2O).
-
-
Data Analysis:
-
Monitor for the appearance and increase over time of a peak corresponding to the mass of the this compound-GSH adduct.
-
The presence of this adduct confirms that this compound is reactive towards thiol groups.
-
Protocol 3: General Cytotoxicity Assay (MTT)
-
Objective: To determine the concentration at which this compound causes general cytotoxicity in a relevant cell line.
-
Materials:
-
Cell line used in the primary screen.
-
Cell culture medium.
-
This compound stock solution.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
-
Method:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium and add them to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubate for a period relevant to your primary assay (e.g., 24-48 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the percentage of viability against the this compound concentration and fit the data to a dose-response curve to determine the CC50 (cytotoxic concentration 50%).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound improvement of cognitive functions in rat: behavioural and neurochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C20H21ClN2O4 | CID 3351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Investigating the in vitro metabolism of this compound: characterization of reactive metabolites using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 9. Reduction of Promiscuous Peptides-Enzyme Inhibition and Aggregation by Negatively Charged Biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 14. Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Fipexide during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Fipexide during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in experimental settings?
A1: The primary cause of this compound degradation is the hydrolysis of its amide bond.[1][2] This reaction breaks this compound down into two main degradation products: 4-chlorophenoxyacetic acid (4-CPA) and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP).[1][2] This hydrolysis can be catalyzed by acidic or basic conditions and is also influenced by temperature.
Q2: How should I store this compound powder to ensure its stability?
A2: this compound powder is relatively stable when stored correctly. For long-term storage (up to 3 years), it is recommended to keep the powder at -20°C. For shorter periods (up to 2 years), storage at 4°C is acceptable.[3] It is crucial to keep the container tightly sealed to protect it from moisture.
Q3: What is the recommended way to prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[3] To prepare a stock solution, use fresh, anhydrous DMSO to avoid introducing moisture, which can facilitate hydrolysis. For long-term storage (up to 6 months), aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles. For short-term storage (up to 1 month), aliquots can be kept at -20°C.[3]
Q4: Can I use aqueous buffers to prepare my working solutions of this compound?
A4: While this compound is poorly soluble in water, aqueous buffers are often used for final dilutions in experiments. It is critical to be aware that the pH of the buffer will significantly impact the stability of this compound. Both acidic and basic conditions can accelerate the hydrolysis of the amide bond. It is recommended to prepare fresh working solutions in your experimental buffer immediately before use and to minimize the time the compound spends in the aqueous environment.
Q5: Is this compound sensitive to light?
A5: Yes, like many pharmaceutical compounds, this compound may be susceptible to photodegradation. It is advisable to protect this compound solutions from light, especially UV light, by using amber vials or by wrapping containers in aluminum foil.[4] When conducting experiments, particularly those involving prolonged exposure to light, it is good practice to include a dark control to assess the extent of photodegradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | This compound degradation in stock or working solutions. | - Verify Storage Conditions: Ensure that both powder and stock solutions are stored at the recommended temperatures (-20°C for powder, -80°C for stock solutions). - Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes. - Use Fresh Solutions: Prepare working solutions fresh for each experiment from a recently thawed stock aliquot. - Control pH: If using aqueous buffers, ensure the pH is as close to neutral as possible and minimize the incubation time. |
| Appearance of unexpected peaks in chromatography (HPLC, LC-MS). | Formation of degradation products. | - Identify Degradants: The primary degradation products are 4-chlorophenoxyacetic acid (4-CPA) and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP). Use analytical techniques like LC-MS to confirm their presence.[1][2] - Perform Forced Degradation: To confirm the identity of degradation peaks, perform a forced degradation study (see Experimental Protocols section) on a reference sample of this compound. |
| Precipitation in aqueous working solutions. | Poor solubility of this compound in aqueous media. | - Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. - Sonication: Gentle sonication can aid in dissolving this compound in the initial solvent.[5] |
| Discoloration of this compound solutions. | Potential oxidation or formation of reactive metabolites. | - Protect from Light and Air: Store solutions in tightly sealed, light-protected containers. Consider purging the headspace of vials with an inert gas like nitrogen or argon. - Avoid Contaminants: Ensure all solvents and reagents are of high purity and free from oxidizing agents. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[3] |
| 4°C | Up to 2 years[3] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[3] |
| -20°C | Up to 1 month[3] |
Table 2: Estimated Impact of pH and Temperature on this compound Degradation in Aqueous Solutions
| pH | Temperature | Estimated Degradation Rate |
| < 4 | 25°C | Moderate |
| 37°C | High | |
| 4 - 6 | 25°C | Low |
| 37°C | Moderate | |
| 7.4 (Physiological) | 25°C | Low |
| 37°C | Moderate | |
| > 8 | 25°C | Moderate |
| 37°C | High |
Note: This table provides estimated relative degradation rates based on the known chemical properties of piperazine amides. Actual degradation rates should be determined experimentally for specific conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing the degradation of this compound to identify its degradation products and to develop a stability-indicating analytical method.
1. Preparation of this compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the this compound stock solution in a 60°C oven for 48 hours, protected from light.
-
Photolytic Degradation: Expose the this compound stock solution in a transparent vial to a UV lamp (254 nm) for 24 hours. A dark control sample should be kept under the same conditions but wrapped in aluminum foil.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its degradation products.
1. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a gradient of 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or determine the optimal wavelength by UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Method Development and Validation:
-
Inject a mixture of the stressed samples from the forced degradation study (Protocol 1).
-
Optimize the gradient, mobile phase composition, and other chromatographic parameters to achieve adequate separation of this compound and all degradation peaks.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Primary hydrolytic degradation pathway of this compound.
Caption: Workflow for the forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating the in vitro metabolism of this compound: characterization of reactive metabolites using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Common Issues in Packaging Stability Studies and How to Resolve Them – StabilityStudies.in [stabilitystudies.in]
- 5. This compound | AChR | Dopamine Receptor | TargetMol [targetmol.com]
Validation & Comparative
A Comparative Analysis of Fipexide and Other Piperazine Derivatives for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of compounds with significant central nervous system activity. Within this class, several derivatives have been investigated for their neuroprotective and nootropic properties. This guide provides an objective, data-driven comparison of fipexide against other notable piperazine derivatives—sunifiram and piribedil—focusing on their mechanisms of action, supporting experimental data, and the methodologies used to evaluate their efficacy.
This compound: A Modulator of Dopaminergic Signaling
This compound is a nootropic agent that has been studied for its effects on cognitive function. Its neuroprotective mechanism is primarily linked to the modulation of the dopaminergic system.
Mechanism of Action Experimental evidence suggests that this compound's cognitive-enhancing effects are mediated, at least in part, by its influence on dopaminergic neurotransmission.[1] Studies in rats have shown that this compound can inhibit striatal adenylate cyclase activity, both in its basal state and when stimulated by dopamine.[1] This inhibition reduces the production of cyclic AMP (cAMP), a key second messenger, thereby modulating downstream signaling cascades that influence neuronal function and cognitive processes.[1]
Experimental Data: this compound
| Experimental Model | Key Parameter | Result | Reference |
| Rat Active Avoidance Test | Performance Improvement | This compound administration before the trial improved performance. | [1] |
| Sulpiride-Induced Impairment | Reversal of Deficit | This compound reversed the impairment of acquired behavior caused by the D2 antagonist sulpiride. | [1] |
| Rat Striatal Membranes | Adenylate Cyclase Activity | This compound significantly reduced both basal and dopamine-stimulated adenylate cyclase activity. | [1] |
Key Experimental Protocol: Active Avoidance Conditioning The active avoidance test is a behavioral paradigm used to assess learning and memory in rodents.
-
Apparatus: A shuttle box is divided into two compartments, separated by a gate. The floor is a grid capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or tone, is presented, followed by an unconditioned stimulus (US), the foot shock.
-
Procedure: A rat is placed in one compartment. The CS is presented for a set duration (e.g., 10 seconds), followed by the US. The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response).
-
Drug Administration: this compound or a vehicle is administered intraperitoneally at a specified time before the training session.
-
Data Collection: The number of avoidance responses, escape latencies (time to move after the US starts), and inter-trial crossings are recorded to evaluate the drug's effect on learning and memory.
Sunifiram (DM-235): A Potent Ampakine-like Nootropic
Sunifiram is an experimental piperazine derivative with significantly higher potency than piracetam.[2] Its mechanism is distinct from this compound, focusing on the glutamatergic system.
Mechanism of Action The precise mechanism of sunifiram is not fully elucidated, but it is known to be an ampakine-like compound that modulates AMPA receptor function.[3][4] It appears to enhance cognitive function by acting on the glycine-binding site of NMDA receptors, which in turn stimulates CaMKII and PKCα pathways crucial for synaptic plasticity and long-term potentiation (LTP).[2][4] This action suggests an indirect activation of AMPA receptors may be involved in its memory-enhancing effects.[2][5] Sunifiram also increases the release of acetylcholine in the cerebral cortex, further contributing to its nootropic effects.[3][4][6]
Experimental Data: Sunifiram
| Experimental Model | Key Parameter | Result | Reference |
| Mouse Passive Avoidance Test | Scopolamine-Induced Amnesia | Sunifiram demonstrated antiamnesic effects. | [7] |
| Mouse Passive Avoidance Test | NBQX (AMPA Antagonist)-Induced Amnesia | Sunifiram was able to prevent the amnesia induced by NBQX. | [2][5] |
| Olfactory Bulbectomized Mice | Cognitive Deficits | Sunifiram improved cognitive deficits via CaMKII and PKC activation. | [4] |
| Human Erythrocytes (in vitro) | Inhibition of Glucose Transport | Antagonized barbiturate-induced inhibition of glucose transport (Ki = 26.0 uM). | [2] |
Key Experimental Protocol: Passive Avoidance Test This test assesses fear-motivated memory.
-
Apparatus: A box with two compartments: one brightly lit and one dark, connected by a small opening. The dark compartment's floor is an electric grid.
-
Training (Acquisition Trial): A mouse is placed in the lit compartment. Due to rodents' innate aversion to light, it will typically enter the dark compartment, at which point a brief, mild foot shock is delivered.
-
Drug Administration: To induce amnesia, an agent like scopolamine is administered before training. The test compound (e.g., sunifiram) is given before or after training to assess its antiamnesic properties.
-
Testing (Retention Trial): 24 hours later, the mouse is returned to the lit compartment. The latency to enter the dark compartment is measured. A longer latency indicates a stronger memory of the aversive shock.
Piribedil: A D2/D3 Agonist with Vasodilatory Properties
Piribedil is a non-ergot dopamine agonist used in the treatment of Parkinson's disease and has also been investigated for its neuroprotective effects and benefits in cognitive disorders.[8][9]
Mechanism of Action Piribedil acts as a partial agonist at dopamine D2 and D3 receptors, compensating for dopamine deficiency in neurodegenerative conditions like Parkinson's disease.[9] In addition to its primary dopaminergic action, it also functions as an antagonist at alpha-2 adrenergic receptors.[8][10] This dual mechanism is thought to not only improve motor symptoms but also enhance cognitive function and alertness by increasing norepinephrine release and improving cerebral blood flow.[8][10]
Experimental Data: Piribedil
| Experimental Model | Key Parameter | Result | Reference |
| Rat Global Cerebral Ischemia-Reperfusion | Neurological Function (mNSS score) | Piribedil (25 or 50 mg/kg/d) reduced the modified Neurological Severity Score. | [11] |
| Rat Global Cerebral Ischemia-Reperfusion | Learning & Memory (Morris Water Maze) | Piribedil-treated rats spent a prolonged time in the target quadrant. | [11] |
| Parkinson's Disease Patients | Insomnia | Reduced nighttime awakenings by 40% in a small cohort. | [12] |
Key Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) The MCAO model is a standard method for inducing focal cerebral ischemia in rodents to mimic stroke.
-
Surgical Procedure: Anesthetized rats undergo surgery where a nylon monofilament is introduced into the external carotid artery and advanced up the internal carotid artery until it blocks the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for a set duration (e.g., 2 hours) to induce ischemia. It is then withdrawn to allow for reperfusion of the affected brain tissue.
-
Drug Administration: The neuroprotective agent (e.g., piribedil) can be administered before, during, or after the ischemic event to assess its therapeutic window and efficacy.[13]
-
Outcome Measures: Following a reperfusion period (e.g., 24-72 hours), outcomes are measured. These include neurological deficit scoring, measurement of infarct volume (using TTC staining), and assessment of cerebral edema.[13]
Comparative Analysis and Workflow
The three piperazine derivatives exhibit distinct neuroprotective and cognitive-enhancing strategies. This compound targets the dopaminergic system via second messenger modulation, sunifiram enhances glutamatergic and cholinergic transmission to boost synaptic plasticity, and piribedil provides broader dopaminergic and adrenergic support.
Summary Comparison
| Feature | This compound | Sunifiram (DM-235) | Piribedil |
| Primary Target(s) | Dopamine Receptors (indirectly) | NMDA Receptors (Glycine Site), AMPA Receptors (indirectly) | Dopamine D2/D3 Receptors, α2-Adrenergic Receptors |
| Primary Mechanism | Adenylate Cyclase Inhibition | Activation of CaMKII/PKCα, Enhanced ACh Release | D2/D3 Agonism, α2 Antagonism |
| Key Downstream Effect | Modulation of cAMP signaling | Enhanced Long-Term Potentiation (LTP) | Normalization of Dopaminergic Tone, Increased Norepinephrine |
| Therapeutic Area | Nootropic / Cognitive Enhancement | Nootropic / Cognitive Enhancement (Experimental) | Parkinson's Disease, Cognitive Deficits |
| Key Evidence Model | Active Avoidance in Rats | Passive Avoidance in Mice | Ischemia-Reperfusion in Rats |
General Experimental Workflow for Neuroprotective Agents The preclinical evaluation of potential neuroprotective compounds typically follows a multi-stage process, moving from initial screening to more complex in vivo models.
Conclusion
This compound, sunifiram, and piribedil, while all belonging to the piperazine class, offer different therapeutic approaches to neuroprotection and cognitive enhancement. This compound's modulation of the dopaminergic second messenger system presents a subtle but potentially effective mechanism. Sunifiram's potent action on glutamatergic pathways positions it as a powerful nootropic, though it remains experimental.[2] Piribedil's established dual-action on dopaminergic and adrenergic systems provides a multifaceted approach beneficial in conditions like Parkinson's disease and potentially in broader cases of cognitive decline.[9]
For drug development professionals, the choice of scaffold and derivative depends heavily on the specific neuropathology being targeted. The diverse mechanisms of these three compounds highlight the versatility of the piperazine core and underscore the importance of aligning a drug's mechanism of action with the underlying pathophysiology of the targeted neurological disorder. Further head-to-head comparative studies would be invaluable in delineating the relative potencies and therapeutic windows of these promising neuroprotective agents.
References
- 1. This compound improvement of cognitive functions in rat: behavioural and neurochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sunifiram - Wikipedia [en.wikipedia.org]
- 3. powerockpharma.com [powerockpharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Unifiram - Wikipedia [en.wikipedia.org]
- 6. drugs.selfdecode.com [drugs.selfdecode.com]
- 7. Substituted piperazines as nootropic agents: 2- or 3-phenyl derivatives structurally related to the cognition-enhancer DM235 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is Piribedil used for? [synapse.patsnap.com]
- 9. Piribedil for the Treatment of Motor and Non-motor Symptoms of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Piribedil? [synapse.patsnap.com]
- 11. Protective effects of dopamine D2/D3 receptor agonist piribedil on learning and memory of rats exposed to global cerebral ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Neuroprotective efficacy and therapeutic time window of peroxynitrite decomposition catalysts in focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of Fipexide with Noopept for memory enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Fipexide and Noopept, two nootropic compounds that have been investigated for their potential memory-enhancing effects. This document synthesizes available preclinical and clinical data to offer an objective overview for researchers, scientists, and drug development professionals.
Overview
Quantitative Data on Efficacy
The following tables summarize the quantitative data from key studies on this compound and Noopept.
Table 1: Summary of Clinical Efficacy Data for this compound
| Study Population | Intervention | Duration | Key Outcome Measures | Results |
| 40 geriatric in-patients with severe cognition disorders | This compound (600 mg daily) vs. Placebo | 3 weeks | Thurstone Test (Symbol Matching) | This compound group showed significant improvement: Time to completion: -22%; Number of errors: -46%; Exactitude index: +60%[1][2]. Placebo group showed minimal changes[1][2]. |
| Clinical Improvement | 85% of patients on this compound showed clinical improvement compared to 25% on placebo[1][2]. | |||
| Cognitive Performance Symptoms (memory, attention, etc.) | Significant improvement of ~60% in the this compound group[1][2]. |
Table 2: Summary of Preclinical and Clinical Efficacy Data for Noopept
| Study Population/Model | Intervention | Duration | Key Outcome Measures | Results |
| Patients with mild cognitive disorders (cerebrovascular or post-traumatic origin) | Noopept (10mg twice daily) vs. Piracetam (400mg three times per day) | 56 days | Mini-Mental State Examination (MMSE) | Noopept group's MMSE score increased from 26 to 29[3]. |
| Rat model of Alzheimer's disease (Aβ injection) | Noopept | 7 days | Fear memory | Improved fear memory in both preventative and treatment paradigms[3]. |
| Rat model of Alzheimer's disease (olfactory bulbectomy) | Noopept | 21 days | Memory | Improved memory[3]. |
| Rats with cerebral cortex damage | Noopept | N/A | Learning capacity | Normalized learning capacity[4]. |
| BALB/c mice (lower baseline memory) | Noopept | N/A | Morris Water Maze | Increased memory retention[3][5]. |
| C57BL/6J mice (good baseline memory) | Noopept | N/A | Morris Water Maze | Little effect on memory[3][5]. |
Experimental Protocols
This compound Clinical Trial in Geriatric Patients
-
Study Design: A placebo-controlled, double-blind, randomized clinical trial.
-
Participants: Forty geriatric in-patients with severe cognitive disorders.
-
Intervention: Participants were randomly assigned to receive either 600 mg of this compound daily or a placebo for three weeks.
-
Assessments:
-
Cognitive Performance: Monitored and scored for disorders of memory, attention, asthenia, apathy, and coenaesthesia before and after the treatment period.
-
Thurstone Test (Symbol Matching): This test was performed to measure the time to completion, the number of errors, and an exactitude index.
-
Safety Monitoring: Hemodynamics, hematology, and blood chemistry were investigated before and after treatment. Any potential side effects were monitored through direct questioning.[1][2]
-
Noopept Preclinical Study in a Rat Model of Alzheimer's Disease (Aβ Injection)
-
Animal Model: A rodent model of Alzheimer's disease was created by injecting amyloid-beta (Aβ) into the Meynert basal nuclei, which leads to a reduction in cholinergic neurons.
-
Intervention: Noopept was administered for 7 days in two different paradigms: a preventative manner and a treatment manner (15 days after the Aβ injection).
-
Behavioral Assessment: Fear memory was evaluated to assess cognitive function. The specific fear conditioning protocol was not detailed in the provided summary.[3]
Mechanisms of Action
This compound
The available evidence suggests that this compound's cognitive-enhancing effects may be mediated, at least in part, by the dopaminergic system. Preclinical studies in rats have shown that this compound can improve performance in active avoidance tests and is effective in memory retention and recall experiments[6]. It was also able to reverse the impairment of acquired behavior caused by sulpiride, a dopamine D2 receptor antagonist[6]. Furthermore, this compound has been shown to reduce striatal adenylate cyclase activity, both in basal conditions and when stimulated by dopamine[6].
Caption: Proposed mechanism of this compound involving the dopaminergic system.
Noopept
Noopept is believed to exert its nootropic effects through a multi-faceted mechanism of action. It is a synthetic peptide that is structurally similar to the racetam family of drugs but is reported to be up to 1000 times more potent than piracetam[4][7]. After administration, Noopept is metabolized to cycloprolylglycine (cPG), which is thought to be the primary active compound[3].
The proposed mechanisms of Noopept include:
-
Cholinergic System Modulation: Noopept is thought to enhance cholinergic neurotransmission, which is crucial for memory and learning[3][4].
-
Neurotrophic Factor Upregulation: Chronic administration of Noopept has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) in the hippocampus[3][5][8]. These neurotrophins are vital for neuronal survival, growth, and synaptic plasticity.
-
Glutamatergic System Modulation: Noopept modulates AMPA and NMDA glutamate receptors, which are critical for synaptic plasticity and long-term memory formation[4][8]. It may also protect against glutamate-induced excitotoxicity[3][4].
-
Neuroprotection: Preclinical studies suggest that Noopept has neuroprotective properties, including antioxidant and anti-inflammatory effects[9][10]. It has been shown to protect neurons from amyloid-beta-induced toxicity in a cellular model of Alzheimer's disease[9].
Caption: Multifaceted mechanism of action proposed for Noopept.
Comparative Discussion
Efficacy:
-
This compound: The primary clinical evidence for this compound's efficacy comes from a single study in elderly patients with severe cognitive disorders, where it demonstrated significant improvements in performance on the Thurstone Test and overall clinical symptoms compared to placebo[1][2].
-
Noopept: Noopept has a broader base of preclinical evidence supporting its efficacy in various animal models of cognitive impairment, including models of Alzheimer's disease[3][9]. The limited clinical data available suggests it may improve cognitive function in patients with mild cognitive disorders[3]. Interestingly, its effectiveness in animal models appears to be more pronounced in subjects with pre-existing cognitive deficits[3][5].
Mechanism of Action:
-
This compound: The mechanism appears to be centered on the modulation of the dopaminergic system[6].
-
Noopept: Noopept's mechanism is more complex and appears to involve multiple pathways, including the cholinergic and glutamatergic systems, as well as the upregulation of key neurotrophic factors[3][4][5][8]. This suggests a broader impact on synaptic plasticity and neuronal health.
Potency and Onset of Action:
-
This compound: Information on potency relative to other nootropics and onset of action is limited in the provided search results.
-
Noopept: Noopept is noted for being significantly more potent than piracetam, with some sources claiming it to be up to 1000 times more potent[4][7]. Anecdotal reports suggest a rapid onset of action, with effects felt within an hour of ingestion[7].
Conclusion
Both this compound and Noopept show potential for memory enhancement, but the available scientific evidence for each is distinct. This compound's efficacy is supported by a clinical trial in a specific geriatric population, with a proposed mechanism involving the dopaminergic system. Noopept, on the other hand, has a more extensive body of preclinical research suggesting a multifaceted mechanism of action that impacts several key pathways involved in memory and neuronal health.
For drug development professionals, Noopept's broader mechanistic profile and more extensive preclinical data may present more avenues for investigation and development. However, the positive clinical findings for this compound in an elderly population warrant further research to confirm its efficacy and better elucidate its mechanism of action. Direct comparative studies are essential to definitively determine the relative efficacy of these two compounds for memory enhancement.
References
- 1. This compound, an effective cognition activator in the elderly: a placebo-controlled, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. nootropicsexpert.com [nootropicsexpert.com]
- 5. Does Noopept increase memory_Chemicalbook [chemicalbook.com]
- 6. This compound improvement of cognitive functions in rat: behavioural and neurochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Noopept: Review of Benefits, Effects, Dosage, and More | Braintropic [braintropic.com]
- 8. nbinno.com [nbinno.com]
- 9. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Fipexide and Other Nootropics on Synaptic Plasticity
For researchers and professionals in drug development, understanding the nuanced effects of nootropic agents on the fundamental mechanisms of learning and memory is paramount. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a critical cellular correlate of these cognitive functions. This guide provides a comparative analysis of Fipexide and other prominent nootropics—Piracetam, Aniracetam, and Noopept—focusing on their impact on synaptic plasticity, supported by available experimental data.
Executive Summary
While all four nootropics aim to enhance cognitive function, their mechanisms of action on synaptic plasticity diverge significantly. This compound primarily modulates the dopaminergic system, whereas Piracetam and Aniracetam exert their effects mainly through the glutamatergic system, and Noopept is recognized for its influence on neurotrophic factors. Direct comparative studies with quantitative data on synaptic plasticity markers are scarce, particularly for this compound. This guide synthesizes findings from individual studies to provide a comparative overview.
This compound: A Dopaminergic Modulator
This compound's cognitive-enhancing effects appear to be mediated, at least in part, by the dopaminergic neurotransmitter system. Research indicates that this compound can improve performance in active avoidance tests and reverse cognitive impairments induced by dopamine antagonists.
Mechanism of Action: Biochemical studies have shown that this compound inhibits striatal adenylate cyclase activity, both in its basal state and when stimulated by dopamine.[1] Adenylate cyclase is a key enzyme in the dopamine signaling pathway, responsible for the synthesis of cyclic AMP (cAMP), a second messenger involved in numerous cellular processes, including synaptic plasticity. By inhibiting this enzyme, this compound likely alters downstream signaling cascades that influence synaptic strength.
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#FBBC05", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SynapticPlasticity [label="Modulation of\nSynaptic Plasticity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> AC [label="Inhibits", style=dashed, arrowhead=tee]; ATP -> AC [arrowhead=none]; AC -> cAMP [label="Converts"]; cAMP -> PKA [label="Activates"]; PKA -> SynapticPlasticity; } this compound's inhibitory action on adenylyl cyclase.
Piracetam: A Modulator of Glutamatergic and Neuronal Membrane Properties
Piracetam, the first of the racetam nootropics, is thought to enhance cognition by influencing both neurotransmitter systems and the physical properties of neuronal membranes.
Mechanism of Action: Studies suggest that Piracetam can increase the density of NMDA receptors in the aged mouse brain.[2] NMDA receptors are critical for the induction of many forms of synaptic plasticity, including long-term potentiation (LTP), a persistent strengthening of synapses. Furthermore, Piracetam has been shown to restore LTP in the hippocampus of rats with chronic cerebral hypoperfusion.[3]
Aniracetam: An AMPA Receptor Modulator
Aniracetam, another member of the racetam family, is known for its positive modulation of AMPA receptors, a subtype of glutamate receptors that mediate fast synaptic transmission in the central nervous system.
Mechanism of Action: Aniracetam is believed to enhance synaptic plasticity by slowing the desensitization of AMPA receptors, thereby prolonging the synaptic current.[4][5] This modulation of AMPA receptor kinetics is thought to contribute to its cognitive-enhancing effects. Some studies also suggest that Aniracetam's effects on synaptic responses are altered after the induction of LTP, indicating an interaction with the molecular machinery underlying synaptic plasticity.[4][5]
Noopept: A Neurotrophic Factor Enhancer
Noopept (N-phenylacetyl-L-prolylglycine ethyl ester) is a dipeptide nootropic that is reported to have cognitive-enhancing effects at much lower doses than racetams. Its mechanism of action is primarily associated with the stimulation of neurotrophic factors.
Mechanism of Action: Research has shown that Noopept stimulates the expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the rat hippocampus.[6][7] Both NGF and BDNF are crucial for neuronal survival, growth, and the regulation of synaptic plasticity. Increased levels of these neurotrophins can lead to enhanced synaptic function and the structural remodeling of synapses.
Quantitative Data on Synaptic Plasticity
The following tables summarize the available quantitative data from preclinical studies on the effects of these nootropics on markers of synaptic plasticity. It is important to note the variability in experimental models and methodologies.
Table 1: Effects on Long-Term Potentiation (LTP)
| Nootropic | Animal Model | Brain Region | LTP Parameter | Result | Citation |
| Piracetam | Rat (Chronic Cerebral Hypoperfusion) | Hippocampus (CA3) | Induction Rate | 85.71% in Piracetam group vs. 28.57% in hypoperfusion group | [3] |
| Piracetam | Rat (Chronic Cerebral Hypoperfusion) | Hippocampus (CA3) | Population Spike Amplitude (% of baseline) | 162.25 ± 7.54% in Piracetam group vs. 118.06 ± 5.20% in hypoperfusion group | [3] |
Table 2: Effects on Neurotransmitter Receptors
| Nootropic | Animal Model | Brain Region | Receptor | Parameter | Result | Citation |
| Piracetam | Aged Mouse | Brain | NMDA Receptor | Density | ~20% increase | [2] |
Table 3: Effects on Neurotrophic Factors
| Nootropic | Animal Model | Brain Region | Neurotrophic Factor | Parameter | Result | Citation |
| Noopept | Rat | Hippocampus | NGF and BDNF | mRNA Expression | Increased after acute and chronic administration | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from the cited studies.
Experimental Protocol for in vivo LTP Recording (Piracetam Study) [3]
-
Animal Model: Male Wistar rats with chronic cerebral hypoperfusion induced by bilateral common carotid artery occlusion.
-
Drug Administration: Piracetam (600 mg/kg) administered orally once daily for 30 days.
-
Electrophysiology:
-
Stimulation: High-frequency stimulation (HFS) of the perforant path, consisting of 50 trains at 0.5 Hz, with each train composed of 4 pulses at 500 Hz.
-
Recording: Field potentials recorded in the CA3 region of the hippocampus.
-
LTP Measurement: The amplitude of the population spike was measured for 1 hour post-HFS. A successful LTP induction was defined as a >20% increase in the population spike amplitude.
-
Experimental Protocol for NMDA Receptor Binding Assay (Piracetam Study) [2]
-
Animal Model: Aged mice.
-
Drug Administration: Piracetam (500 mg/kg) administered orally for 14 days.
-
Assay: Radioligand binding assay using [3H]MK-801 to measure NMDA receptor density in brain homogenates.
Experimental Protocol for Neurotrophic Factor mRNA Expression (Noopept Study) [6][7]
-
Animal Model: Male Wistar rats.
-
Drug Administration: Noopept administered either as a single dose or chronically for 28 days.
-
Analysis: Northern blot analysis was used to measure the expression of NGF and BDNF mRNA in the hippocampus and cerebral cortex.
// Nodes AnimalModel [label="Animal Model\n(e.g., Rat, Mouse)", fillcolor="#F1F3F4", fontcolor="#202124"]; DrugAdmin [label="Nootropic\nAdministration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PlasticityInduction [label="Induction of Plasticity\n(e.g., HFS for LTP)", fillcolor="#FBBC05", fontcolor="#202124"]; Measurement [label="Measurement of\nSynaptic Plasticity", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges AnimalModel -> DrugAdmin; DrugAdmin -> PlasticityInduction; PlasticityInduction -> Measurement; Measurement -> DataAnalysis; } General experimental workflow for studying nootropic effects on synaptic plasticity.
Conclusion
The available evidence suggests that this compound, Piracetam, Aniracetam, and Noopept influence synaptic plasticity through distinct molecular pathways. This compound's modulation of the dopaminergic system presents a different therapeutic avenue compared to the glutamatergic and neurotrophic-focused mechanisms of the other reviewed nootropics. While quantitative, head-to-head comparative data remains a significant gap in the literature, the existing preclinical studies provide a foundation for understanding their individual effects. For researchers and drug development professionals, these findings underscore the importance of targeting specific neurochemical systems to modulate synaptic plasticity and enhance cognitive function. Further research employing standardized experimental protocols is necessary to directly compare the efficacy of these compounds on synaptic plasticity and to elucidate their full therapeutic potential.
References
- 1. This compound improvement of cognitive functions in rat: behavioural and neurochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of piracetam on N-methyl-D-aspartate receptor properties in the aged mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piracetam Improves Cognitive Deficits Caused by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor changes and LTP: an analysis using aniracetam, a drug that reversibly modifies glutamate (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of aniracetam after LTP induction are suggestive of interactions on the kinetics of the AMPA receptor channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Noopept stimulates the expression of NGF and BDNF in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Noopept stimulates the expression of NGF and BDNF in rat hippocampus | Semantic Scholar [semanticscholar.org]
Fipexide: A Novel Regulator in Plant Development Validated Across Studies
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Fipexide (FPX), a compound previously utilized in human medicine, has emerged as a potent chemical inducer of callus formation and shoot regeneration in a variety of plant species. Cross-study validation highlights its efficacy, often surpassing traditional methods that rely on auxins and cytokinins. This guide provides a comprehensive comparison of this compound's performance with alternative plant growth regulators, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
Comparative Performance of this compound in Plant Tissue Culture
This compound has demonstrated significant advantages in plant tissue culture, particularly in inducing callus and promoting shoot regeneration. Its performance, when compared to standard protocols using auxins and cytokinins like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 6-Benzylaminopurine (6-BA), shows promise for improving the efficiency of plant transformation and micropropagation, especially in species considered recalcitrant to conventional methods.
Callus Induction
Quantitative data from multiple studies indicate that this compound can be more efficient and act faster than traditional auxin-based treatments for callus induction.
| Plant Species | Explant Type | This compound (FPX) Concentration | Callus Induction Efficiency | Comparator | Comparator Concentration | Callus Induction Efficiency | Reference |
| Arabidopsis thaliana | Root Tips | 15 µM | ~70% | IAA, 2,4-D, Kinetin | 28.5 µM IAA, 2.3 µM 2,4-D, 1.3 µM Kinetin | ~30% | [1] |
| Arabidopsis thaliana | Rosette Leaf | 45 µM | Higher than 15 µM FPX | - | - | - | [1] |
| Medicago sativa | Seeds | 30 µM | Faster induction in the first 2 weeks | 2,4-D/6-BA | Not Specified | Slower induction | [2] |
| Oryza sativa (Rice) | Seeds | 45 µM | Effective callus formation | - | - | - | [2][3] |
| Populus spp. (Poplar) | Stalks and Roots | 30-45 µM | More effective than NAA | Naphthaleneacetic acid (NAA) | 0.4 µM | Less effective | [2] |
| Cucumis sativus (Cucumber) | Seeds | 15-105 µM | Effective callus formation | - | - | - | [2] |
Shoot Regeneration
While this compound is a potent inducer of callus that can subsequently lead to shoot regeneration, direct quantitative comparisons of shoot regeneration efficiency are less documented in the initial findings. However, the efficiency of traditional methods provides a baseline for comparison. Thidiazuron (TDZ) is another potent synthetic cytokinin alternative known for its high efficiency in inducing shoot regeneration.
| Plant Species | Callus Origin | Shoot Induction Treatment | Shoot Regeneration Efficiency | Reference |
| Arabidopsis thaliana | Root-derived callus (auxin/cytokinin induced) | 0.86 µM IAA, 12.3 µM 2iPA | 4% | [1] |
| Rhododendron 'Irina' | Flower explants | 0.05 - 1 mg/L Thidiazuron (TDZ) | Efficient direct shoot regeneration | [4] |
| Pisum sativum (Pea) | Protoplast-derived callus | 10 µM Thidiazuron (TDZ) | Up to 12% | [5] |
| Vigna unguiculata (Cowpea) | Shoot tip explant | 0.25 mg/L Thidiazuron (TDZ) | Up to 4.72 shoots per explant | [6][7] |
| Vitex trifolia | Nodal explant | 5.0 µM Thidiazuron (TDZ) | 90% | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summarized protocols for key experiments involving this compound.
Protocol 1: this compound-Induced Callus Formation from Arabidopsis thaliana Root Explants
Objective: To induce callus formation from root tips of Arabidopsis thaliana using this compound.
Materials:
-
Arabidopsis thaliana (e.g., ecotype Columbia) seedlings, 10 days old.
-
Murashige and Skoog (MS) medium, including vitamins and sucrose.
-
This compound (FPX) stock solution.
-
Sterile petri dishes, scalpels, and forceps.
-
Growth chamber with controlled light and temperature.
Methodology:
-
Prepare MS agar medium supplemented with a final concentration of 15 µM this compound.[1]
-
Under sterile conditions, excise root tip sections from 10-day-old light-grown Arabidopsis seedlings.[1]
-
Place the root explants onto the surface of the FPX-containing MS medium.
-
Seal the petri dishes and incubate in a growth chamber under a 16-hour light/8-hour dark photoperiod at approximately 22°C.
-
Observe for callus formation over a period of up to 50 days. Callus formation is typically visible within 3 weeks.[1]
Protocol 2: Comparative Microarray Analysis of this compound and Auxin/Cytokinin Treatment
Objective: To identify genes differentially expressed in response to this compound compared to a standard auxin/cytokinin treatment.
Methodology:
-
Germinate and grow Arabidopsis thaliana seedlings for 4 days in the light.[1]
-
Transfer the seedlings to a liquid MS medium containing either:
-
Incubate the seedlings for 2 and 8 days.[1]
-
Harvest whole seedlings at each time point, freeze in liquid nitrogen, and extract total RNA using a standard protocol (e.g., Trizol or a commercial kit).
-
Perform microarray analysis using a suitable platform (e.g., Affymetrix Arabidopsis ATH1 GeneChip) to compare the transcriptomes of FPX-treated, auxin/cytokinin-treated, and control seedlings.
-
Analyze the data to identify genes with a significant (e.g., >2-fold) change in expression. This analysis revealed that this compound treatment for 2 days resulted in the up-regulation of approximately 971 genes by at least 2-fold compared to non-treated plants.[1][9][10] Of these, 598 genes were also induced by the auxin/cytokinin treatment, while 373 were uniquely up-regulated by this compound.[1][9][10]
Signaling Pathways and Mechanisms
This compound's mode of action in plants is distinct from that of traditional auxins and cytokinins, although they share some common downstream targets. The unique gene expression profile induced by this compound suggests the activation of a novel signaling pathway in plant development.
This compound-Induced Callus Formation Pathway
Microarray data reveals that this compound treatment leads to the upregulation of a specific set of genes, some of which are also induced by auxin/cytokinin, while others are unique to this compound.[1][9] This suggests that this compound may act upstream of, or parallel to, the canonical auxin signaling pathway, potentially through the regulation of Small Auxin Upregulated RNA (SAUR) family genes.[2]
Caption: Proposed signaling pathway for this compound-induced callus formation.
Experimental Workflow for Comparative Analysis
The process of comparing this compound with other plant growth regulators involves a systematic workflow from sample preparation to data analysis.
Caption: General experimental workflow for comparing plant growth regulators.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound Rapidly Induces Callus Formation in Medicago sativa by Regulating Small Auxin Upregulated RNA (SAUR) Family Genes [mdpi.com]
- 3. US20170105414A1 - Agent for inducing callus and method for inducing callus - Google Patents [patents.google.com]
- 4. eeb.lu.lv [eeb.lu.lv]
- 5. Thidiazuron-induced high frequency of shoot induction and plant regeneration in protoplast derived pea callus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. notulaebotanicae.ro [notulaebotanicae.ro]
- 7. notulaebotanicae.ro [notulaebotanicae.ro]
- 8. Role of TDZ in the quick regeneration of multiple shoots from nodal explant of Vitex trifolia L.--an important medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] FPX is a Novel Chemical Inducer that Promotes Callus Formation and Shoot Regeneration in Plants | Semantic Scholar [semanticscholar.org]
- 10. FPX is a Novel Chemical Inducer that Promotes Callus Formation and Shoot Regeneration in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of Fipexide in Models of Neurodegenerative Diseases: A Comparative Guide
Introduction
Fipexide is a nootropic agent known for its cognitive-enhancing effects, primarily investigated in the context of senile dementia.[1][2][3] Its mechanism of action is centered on the modulation of dopaminergic neurotransmission through the inhibition of striatal adenylate cyclase.[1][2][4] While this compound has shown positive effects on cognitive performance in preclinical rat models, its therapeutic potential in other major neurodegenerative diseases such as Huntington's Disease (HD), Alzheimer's Disease (AD), and Parkinson's Disease (PD) has not been extensively studied.[4]
This guide provides a comparative analysis of this compound's potential therapeutic utility against current and investigational therapies for these disorders. By examining its mechanism of action in the context of the distinct pathophysiologies of HD, AD, and PD, we aim to provide a framework for researchers, scientists, and drug development professionals to evaluate the rationale for pursuing this compound in these indications. The comparison is based on its known mechanisms and data from preclinical models of other therapeutic agents.
Huntington's Disease (HD)
Huntington's Disease is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin (HTT) gene, leading to the production of mutant huntingtin protein (mHTT). This results in progressive motor dysfunction, cognitive decline, and psychiatric disturbances. Therapeutic strategies largely focus on mitigating symptoms or targeting the underlying genetic cause by reducing mHTT levels.
Comparative Analysis of Therapeutic Agents in HD Models
| Therapeutic Agent | Mechanism of Action | Preclinical Model(s) Used | Key Quantitative Data / Reported Outcomes |
| This compound | (Hypothesized) Modulates dopaminergic pathways which are dysregulated in HD. | Not yet tested in HD-specific models. | Data not available. |
| Tominersen (ASO) | An antisense oligonucleotide that non-selectively binds to HTT pre-mRNA, promoting its degradation to reduce levels of both mHTT and wild-type HTT.[5] | Transgenic animal models of HD.[6] | Dose-dependent reduction of mHTT in cerebrospinal fluid (CSF); a mean 40% reduction was reported in an early clinical trial.[5] |
| Pridopidine | A selective Sigma-1 Receptor (S1R) agonist.[7] Activation of S1R is thought to provide neuroprotective effects.[8] | Preclinical models of HD.[7] | In a Phase 3 trial (PROOF-HD), demonstrated a statistically significant and clinically meaningful benefit on the composite Unified Huntington's Disease Rating Scale (cUHDRS) at week 52.[8] |
| Deutetrabenazine | A vesicular monoamine transporter 2 (VMAT2) inhibitor that depletes central monoamines, primarily dopamine, to manage chorea.[9] | N/A (Symptomatic treatment) | In a 12-week clinical trial, improved the mean total maximal chorea score from 12.1 to 7.7.[10] |
Alzheimer's Disease (AD)
Alzheimer's Disease is the most common cause of dementia, pathologically characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau neurofibrillary tangles. These pathologies lead to synaptic dysfunction and widespread neuronal loss. Current therapies offer symptomatic relief, while investigational drugs often target the underlying Aβ and tau pathologies.
Comparative Analysis of Therapeutic Agents in AD Models
| Therapeutic Agent | Mechanism of Action | Preclinical Model(s) Used | Key Quantitative Data / Reported Outcomes |
| This compound | (Hypothesized) Its nootropic and cognitive-enhancing properties may offer symptomatic benefit.[1][4] | Not yet tested in AD-specific models. | Data not available. |
| Donepezil | A reversible acetylcholinesterase inhibitor that increases the availability of acetylcholine in the synapse, improving cholinergic neurotransmission.[11] | Scopolamine-induced memory impairment models; transgenic models (e.g., APP/PS1).[11][12] | Reverses scopolamine-induced memory impairment in animal models. Provides modest symptomatic improvement in cognitive function in patients.[11] |
| Aducanumab | A human monoclonal antibody that selectively targets aggregated forms of Aβ, promoting its clearance from the brain.[13] | Tg2576 transgenic mice.[13] | Dose-dependent reduction of cerebral Aβ levels by up to ~70% in chronically treated Tg2576 mice compared to vehicle.[13] |
| GLP-1 RAs | Glucagon-like peptide-1 receptor agonists (e.g., Liraglutide) have neuroprotective effects, including reducing Aβ deposition and tau phosphorylation.[14] | Various AD rodent models.[14] | Meta-analysis of 26 preclinical studies showed significant improvement in learning/memory abilities and reduction in Aβ and phosphorylated tau levels in the brain.[14] |
Parkinson's Disease (PD)
Parkinson's Disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. This leads to a dopamine deficit in the striatum, causing hallmark motor symptoms such as bradykinesia, resting tremor, rigidity, and postural instability. The primary therapeutic approach is dopamine replacement therapy.
Comparative Analysis of Therapeutic Agents in PD Models
| Therapeutic Agent | Mechanism of Action | Preclinical Model(s) Used | Key Quantitative Data / Reported Outcomes |
| This compound | (Potential) Modulates dopaminergic neurotransmission by inhibiting adenylate cyclase, which could potentially rebalance dopamine signaling pathways.[1][4] | Not yet tested in PD-specific models. | Data not available. |
| Levodopa (L-DOPA) | A metabolic precursor of dopamine that crosses the blood-brain barrier and is converted to dopamine in the brain, directly replenishing depleted levels.[15] | Neurotoxin models (6-OHDA, MPTP).[15][16] | Effectively reverses motor deficits in animal models and is the gold standard for symptomatic treatment in PD patients. |
| Pramipexole | A non-ergot dopamine agonist with high selectivity for the D2 and D3 dopamine receptor subtypes, directly stimulating postsynaptic dopamine receptors.[17] | Effective in ameliorating parkinsonian signs in various animal models.[17] | Provides a clear reduction in motor manifestations of PD and improves activities of daily living in clinical trials.[17] |
| Coenzyme Q10 | An antioxidant that may protect against mitochondrial dysfunction and oxidative stress, which are implicated in the degeneration of dopaminergic neurons.[18] | MPTP mouse model.[18] | Shown to reduce the degenerative effects of MPTP in mice.[18] |
Experimental Protocols and Models
The evaluation of therapeutic agents for neurodegenerative diseases relies on a variety of preclinical models designed to recapitulate key aspects of human pathology.
-
Huntington's Disease Models:
-
R6/2 Mouse Model: A widely used transgenic model expressing exon 1 of the human HTT gene with a large CAG repeat. These mice exhibit a rapid and aggressive phenotype with early-onset motor deficits, making them suitable for rapid screening of potential therapeutics.[19]
-
zQ175 Knock-in Mouse Model: This model involves replacing the mouse Htt exon 1 with the mutant human HTT exon 1 containing approximately 190 CAG repeats. It features a slower, more progressive disease phenotype, including motor and cognitive decline, which more closely mimics the human condition.[20]
-
-
Alzheimer's Disease Models:
-
APP/PS1 Transgenic Mouse Model: This model co-expresses a mutated human amyloid precursor protein (APP) and a mutant presenilin-1 (PS1). These mice develop age-dependent Aβ plaque pathology and associated cognitive deficits, serving as a standard for testing anti-amyloid therapies.[13]
-
Intracerebroventricular (ICV) Aβ Injection Model: This involves the direct injection of Aβ peptides into the brain ventricles of rodents. It is used to induce acute Aβ-related toxicity and cognitive impairment, allowing for the study of mechanisms and rapid testing of neuroprotective compounds.[21]
-
-
Parkinson's Disease Models:
-
MPTP Neurotoxin Model: The systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice or non-human primates causes selective destruction of dopaminergic neurons in the substantia nigra, closely replicating the primary pathology of PD.[15][16]
-
6-OHDA Neurotoxin Model: The stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the nigrostriatal pathway of rats induces a unilateral lesion of dopaminergic neurons. This model is extensively used to study motor asymmetry and the efficacy of dopaminergic drugs.[22]
-
Visualizing Mechanisms and Workflows
Currently, there is a significant gap in the literature regarding the efficacy of this compound in specific, validated models of Huntington's Disease, Alzheimer's Disease, and Parkinson's Disease. Its established mechanism as a modulator of the dopaminergic system via adenylate cyclase inhibition provides a theoretical rationale for its investigation, particularly in Parkinson's Disease, where dopamine dysregulation is a central pathological feature. However, without direct experimental evidence, its therapeutic potential remains speculative.
For this compound to be considered a viable candidate for these complex neurodegenerative disorders, future research must be directed toward testing its efficacy in relevant preclinical models. Such studies should aim to quantify its impact on disease-specific pathologies (e.g., mHTT aggregation, Aβ clearance, dopaminergic neuron survival) and functional outcomes. This comparative guide highlights the well-defined mechanisms and preclinical data of other therapeutic agents, setting a benchmark against which this compound's potential must be rigorously evaluated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. This compound improvement of cognitive functions in rat: behavioural and neurochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging Therapies to Slow the Progression of Huntington Dis [practicalneurology.com]
- 6. Frontiers | Innovative Therapeutic Approaches for Huntington’s Disease: From Nucleic Acids to GPCR-Targeting Small Molecules [frontiersin.org]
- 7. Effects of Pridopidine on Functional Capacity in Early-Stage Participants from the PRIDE-HD Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigational Drug Slows Decline in Early Huntington [medscape.com]
- 9. Current and Possible Future Therapeutic Options for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Path to Progress Preclinical Studies of Age-Related Neurodegenerative Diseases: A Perspective on Rodent and hiPSC-Derived Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. embopress.org [embopress.org]
- 14. Glucagon-like peptide 1 (GLP-1) receptor agonists in experimental Alzheimer's disease models: a systematic review and meta-analysis of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. wjpmr.com [wjpmr.com]
- 16. Preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pre-clinical studies of pramipexole: clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. New Avenues for the Treatment of Huntington’s Disease [mdpi.com]
- 20. psychogenics.com [psychogenics.com]
- 21. mdpi.com [mdpi.com]
- 22. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Fipexide: A Procedural Guide
Fipexide: Key Properties for Handling and Disposal
A thorough understanding of this compound's chemical and physical properties is fundamental to its safe handling and the formulation of an effective disposal strategy. The following table summarizes key data for this compound.
| Property | Value |
| Molecular Formula | C20H21ClN2O4 |
| Molecular Weight | 388.84 g/mol [1][2] |
| CAS Number | 34161-24-5[1][2][3][4] |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO (≥ 33 mg/mL)[2]. Insoluble in water[5]. |
| Storage Class | 11 - Combustible Solids |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines a safe and compliant method for the disposal of this compound, designed for research and drug development professionals. This protocol is based on general principles of chemical waste management and should be adapted to comply with local, state, and federal regulations.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Safety goggles or glasses[6]
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
A NIOSH-approved respirator if handling large quantities or if there is a risk of aerosolization
2. Waste Segregation and Collection:
-
Solid Waste: All solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), should be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with this compound and be sealable.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.
3. In-Lab Deactivation (if feasible and permitted):
-
Currently, there are no publicly available, validated experimental protocols for the in-lab deactivation of this compound. Therefore, this step is not recommended without further research and validation under controlled conditions.
4. Packaging for Disposal:
-
Ensure waste containers are securely sealed to prevent leakage.
-
Label the container clearly with "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
Remove any personal or prescription information from original containers before disposal[7].
5. Disposal Pathway:
-
Do Not Dispose Down the Drain: this compound is insoluble in water and should not be disposed of down the sink[5][8]. This can lead to environmental contamination.
-
Do Not Dispose in Regular Trash: As a combustible solid and a bioactive chemical, this compound should not be disposed of in the regular trash[7].
-
Engage a Licensed Waste Management Company: The recommended and safest method for the final disposal of this compound is to transfer it to a licensed chemical waste management company[9][10]. These companies are equipped to handle and dispose of chemical waste in an environmentally sound and compliant manner, often through high-temperature incineration[9].
-
Consult Your EHS Department: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures for chemical waste disposal. They can provide information on approved waste management vendors and internal protocols.
Experimental Protocols
A review of publicly available scientific literature did not yield any specific experimental protocols for the disposal or degradation of this compound. Researchers are encouraged to consult with their EHS department and professional waste disposal services for appropriate methodologies.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. abmole.com [abmole.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. glpbio.com [glpbio.com]
- 6. fishersci.com [fishersci.com]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. pfizer.com [pfizer.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. Capabilities - Perma-Fix Environmental Services [perma-fix.com]
Personal protective equipment for handling Fipexide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fipexide. It is designed to be a preferred source for laboratory safety and chemical handling, offering procedural guidance to build deep trust and provide value beyond the product itself.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is recommended to ensure personal safety and prevent exposure.
| PPE Item | Specification | Purpose |
| Eye Protection | Eyeshields or safety glasses | To protect eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves | To prevent skin contact. |
| Respiratory Protection | Type N95 (US) or equivalent respirator | To avoid inhalation of fine particles. |
| Body Protection | Laboratory coat | To protect skin and clothing. |
Storage and Handling
Proper storage and handling are critical to maintain the integrity of this compound and ensure a safe laboratory environment.
Storage Conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Handling Recommendations:
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.
-
Use in a well-ventilated area or with appropriate respiratory protection.
-
For preparing solutions, consider using fresh DMSO as moisture-absorbing DMSO can reduce solubility.[1]
-
To enhance solubility, the tube can be heated to 37°C and sonicated.[2][3]
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL (321.47 mM) | Ultrasonic treatment may be needed.[4] |
| DMSO | 85 mg/mL (199.85 mM) | Use fresh DMSO as moisture can reduce solubility.[1] |
Emergency Procedures
Spill Response:
In the event of a this compound spill, follow this step-by-step procedure to ensure safe cleanup.
Caption: Workflow for handling a chemical spill.
First Aid Measures:
-
After inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
After skin contact: Wash off with soap and plenty of water.
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal of Unused this compound:
-
Consult Local Regulations: Always adhere to local, state, and federal regulations for chemical waste disposal.
-
Chemical Waste Contractor: Unused this compound should be disposed of through a licensed chemical waste disposal company.
-
Do Not Dispose in Trash or Sewer: this compound should not be disposed of in the regular trash or flushed down the drain unless specifically permitted by local regulations for small quantities after neutralization (if applicable and procedures are established).
Disposal of Contaminated Materials:
-
PPE and Labware: Contaminated gloves, lab coats, and other disposable materials should be collected in a designated, sealed waste container.
-
Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as chemical waste.
The best practice for the disposal of unused or expired medicines is to use a drug take-back program if available.[5] If such a program is not accessible, it is important to follow local guidelines for chemical waste.
Mechanism of Action
This compound is a nootropic agent that has been shown to reduce striatal adenylate cyclase activity.[6][7][8] This action is believed to be mediated, at least in part, through its effects on dopaminergic neurotransmission.[9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fda.gov [fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. This compound improvement of cognitive functions in rat: behavioural and neurochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
